Netropsin
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBIFFKSXLYUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63770-20-7 (hydrochloride) | |
| Record name | Netropsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00879834 | |
| Record name | Netropsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-30-8 | |
| Record name | Netropsin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netropsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netropsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Netropsin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NETROPSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B3O0RD7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and History of Netropsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netropsin, a naturally occurring polyamide, has been a cornerstone in the study of DNA-protein interactions and a foundational molecule in the design of sequence-specific DNA-binding agents. First isolated in 1951 from the bacterium Streptomyces netropsis, its unique ability to bind to the minor groove of AT-rich sequences of DNA has made it an invaluable tool in molecular biology and a scaffold for the development of novel therapeutics.[1][2][3] This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound, with a focus on the quantitative data and experimental methodologies that have defined our understanding of this important molecule.
Discovery and Early History
This compound, also known as congocidine or sinanomycin, was discovered by Finlay et al. and first isolated from the actinobacterium Streptomyces netropsis.[1] It belongs to the class of pyrrole-amidine antibiotics and exhibits both antibiotic and antiviral activity.[1] Early studies demonstrated its activity against both Gram-positive and Gram-negative bacteria.[1]
Timeline of Key Discoveries
Caption: A timeline illustrating the key milestones in the discovery and characterization of this compound.
Physicochemical Properties and Structure
This compound is a basic polypeptide with a distinct molecular structure that dictates its DNA binding properties.[4]
| Property | Value |
| Molecular Formula | C18H26N10O3[4] |
| Molecular Weight | 430.5 g/mol [4] |
| Class | Pyrrole-amidine antibiotic[1] |
| Synonyms | Congocidine, Sinanomycin[1][4] |
The structure of this compound consists of two N-methylpyrrole rings linked by amide bonds, flanked by two cationic terminal groups. This crescent-shaped molecule is complementary to the curvature of the DNA minor groove.
Mechanism of Action: DNA Minor Groove Binding
This compound's biological activity stems from its high-affinity, sequence-specific binding to the minor groove of double-stranded B-DNA.[1][2]
Key Features of this compound-DNA Interaction:
-
Sequence Specificity: this compound preferentially binds to sequences of four or more consecutive A·T base pairs.[5][6] The 2-amino group of guanine presents a steric hindrance in the minor groove, preventing binding to G·C pairs.[7]
-
Binding Mode: The molecule sits symmetrically in the center of the minor groove, displacing the spine of hydration.[5][6] Its two pyrrole rings are slightly non-coplanar, allowing each to be parallel to the walls of the groove.[5][6]
-
Interactions: The binding is stabilized by a combination of hydrogen bonds and van der Waals contacts.[5][6]
-
Hydrogen Bonds: Amide NH groups on this compound form hydrogen bonds with adenine N-3 and thymine O-2 atoms on the floor of the minor groove.[5][6]
-
Van der Waals Contacts: Close contacts between the CH groups on the pyrrole rings of this compound and the C-2 hydrogens of adenine contribute to the specificity of binding.[5][6]
-
-
Structural Impact on DNA:
Thermodynamics of Binding
Studies have shown that this compound binding to DNA is an enthalpically driven process.
| Thermodynamic Parameter | Observation |
| Binding Affinity (KD) | In the nanomolar range, approximately 20-30 nM depending on the specific DNA sequence.[8] A high binding affinity with a K value of approximately 10^9 M^-1 at 25°C has also been reported.[9] |
| Enthalpy (ΔH) | Overwhelmingly enthalpy driven, indicating the formation of favorable interactions.[9] |
| Entropy (ΔS) | Positive binding entropies are observed, suggesting contributions from events like the displacement of water molecules from the minor groove.[9] |
Logical Relationship of DNA Binding
Caption: The relationship between this compound's structure, the DNA minor groove, and the resulting high-affinity binding.
Key Experimental Protocols
The understanding of this compound's interaction with DNA has been built upon several key experimental techniques.
X-ray Crystallography of this compound-DNA Complexes
This technique provided the first atomic-level view of how this compound binds to the DNA minor groove.
Methodology:
-
DNA Synthesis and Purification: A short DNA dodecamer with an AT-rich binding site (e.g., C-G-C-G-A-A-T-T-BrC-G-C-G) is synthesized and purified.[5]
-
Co-crystallization: The purified DNA is mixed with this compound in a specific molar ratio and allowed to co-crystallize, typically using vapor diffusion methods with a precipitant like 2-methyl-2,4-pentanediol (MPD).
-
X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the this compound-DNA complex are derived and refined.
DNA Footprinting
This method is used to determine the specific DNA sequences to which this compound binds.
Methodology:
-
DNA Labeling: A DNA fragment of interest is radioactively labeled at one end.
-
This compound Binding: The labeled DNA is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
Enzymatic or Chemical Cleavage: A DNA cleaving agent, such as DNase I, is added to the mixture. DNase I will cleave the DNA backbone at sites not protected by the bound this compound.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The "footprint" appears as a gap in the ladder of DNA fragments, indicating the region where this compound was bound and protected the DNA from cleavage.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the thermodynamic parameters of this compound-DNA binding.
Methodology:
-
Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of the this compound solution are injected into the DNA solution at a constant temperature.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of this compound to DNA. This binding isotherm is then fitted to a binding model to determine the binding affinity (K D), enthalpy (ΔH), and stoichiometry of the interaction.
Experimental Workflow: Characterizing this compound-DNA Binding
Caption: A typical experimental workflow for characterizing the binding of this compound to DNA.
Applications and Significance
The discovery and characterization of this compound have had a profound impact on several areas of research:
-
Molecular Biology Tool: Its specific binding to AT-rich regions has been utilized in techniques like DNA footprinting and chromosome banding.
-
Drug Design Scaffold: this compound's structure has served as a blueprint for the design of synthetic DNA-binding molecules, known as "lexitropsins," which can be engineered to target specific DNA sequences for therapeutic purposes.[5][7]
-
Understanding DNA Recognition: Studies of this compound have provided fundamental insights into the principles of molecular recognition between small molecules and DNA.
Conclusion
From its initial discovery as a natural antibiotic, this compound has evolved into a pivotal molecule in the fields of molecular biology and drug design. The detailed understanding of its sequence-specific minor groove binding, elucidated through a combination of structural, biochemical, and thermodynamic studies, has not only provided a powerful research tool but has also paved the way for the rational design of new classes of DNA-targeted therapeutics. The history of this compound serves as a testament to the importance of natural products in uncovering fundamental biological mechanisms and providing templates for future drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C18H26N10O3 | CID 4461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The molecular origin of DNA-drug specificity in this compound and distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. atdbio.com [atdbio.com]
- 8. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
An In-depth Technical Guide to Netropsin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netropsin, a naturally occurring polyamide antibiotic, has garnered significant attention within the scientific community for its unique mode of action and potential therapeutic applications. Isolated from Streptomyces netropsis, this molecule exhibits potent antiviral and antibiotic properties.[1][2] Its biological activity is intrinsically linked to its ability to bind to the minor groove of double-stranded DNA, specifically at AT-rich sequences.[1][3][4][5][6] This comprehensive technical guide delves into the core chemical structure and diverse properties of this compound, providing researchers and drug development professionals with a detailed understanding of this important molecule. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for studying its DNA interactions, and provides visual representations of its structure and experimental workflows.
Chemical Structure
This compound is a basic oligopeptide characterized by a central chain of three N-methylpyrrole carboxamide units flanked by two basic terminal groups.[1][2] This distinct architecture is crucial for its interaction with DNA.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-4-[(N-carbamimidoylglycyl)amino]-1-methyl-1H-pyrrole-2-carboxamide[1] |
| SMILES | CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N[7] |
| CAS Number | 1438-30-8[1][7] |
| Synonyms | Congocidine, Sinanomycin[1][7] |
Structural Diagram:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Streptomyces netropsis, = 98 HPLC and TLC, powder 18133-22-7 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H26N10O3 | CID 4461 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the DNA Binding Specificity of Netropsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netropsin is a naturally occurring oligopeptide with potent antiviral and antibiotic properties, primarily attributed to its sequence-specific binding to the minor groove of DNA. This technical guide provides a comprehensive overview of the core principles governing this compound's interaction with DNA, with a focus on its binding specificity. We delve into the structural basis of this interaction, the thermodynamics that drive the binding events, and the detailed experimental protocols used to elucidate these properties. Quantitative binding data are summarized for comparative analysis, and key mechanisms and experimental workflows are visualized to facilitate a deeper understanding. This document is intended to serve as a valuable resource for researchers in molecular biology, medicinal chemistry, and drug development who are engaged in the study of DNA-ligand interactions and the design of sequence-specific DNA binding agents.
The Structural Basis of this compound-DNA Recognition
This compound's remarkable affinity and specificity for AT-rich regions of the DNA minor groove are a direct consequence of its unique chemical structure and the stereochemical properties of the DNA itself.
Molecular Architecture of this compound
This compound is a dicationic oligopeptide characterized by two N-methylpyrrole rings linked by amide bonds, and flanked by positively charged guanidinium and amidinium groups at its termini. Its crescent shape is complementary to the curvature of the DNA minor groove, allowing for a snug fit.
Minor Groove Recognition and Binding
This compound preferentially binds to sequences containing at least four consecutive adenine (A) or thymine (T) base pairs.[1] The specificity of this interaction is dictated by a combination of forces:
-
Hydrogen Bonding: The amide (-NH) groups of the this compound backbone form bifurcated hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine, which are exposed on the floor of the minor groove.[2]
-
Van der Waals Interactions: Close, non-covalent contacts are formed between the CH groups of this compound's pyrrole rings and the C2 hydrogens of adenine residues.[3] These interactions are crucial for distinguishing AT from GC base pairs.
-
Electrostatic Interactions: The positively charged termini of this compound interact favorably with the negative electrostatic potential of the DNA minor groove, which is particularly pronounced in AT-rich regions.[4]
-
Steric Hindrance: The presence of the exocyclic amino group of guanine (G) in the minor groove creates a steric clash that disfavors this compound binding to GC-rich sequences.[5]
Upon binding, this compound displaces the "spine of hydration," a structured network of water molecules typically found in the minor groove of AT-rich DNA. This displacement contributes to the favorable entropy of binding.[3]
The following diagram illustrates the binding of this compound into the DNA minor groove.
Caption: Binding of this compound to the DNA minor groove.
Quantitative Analysis of Binding Affinity and Thermodynamics
The interaction between this compound and DNA has been extensively quantified using various biophysical techniques. The following tables summarize key binding affinity and thermodynamic data from the literature, providing a comparative view of how sequence and conditions affect the binding parameters.
Table 1: this compound-DNA Binding Affinity Data
| DNA Sequence | Method | K_a (M⁻¹) | K_d (M) | Conditions | Reference |
| poly(dA-dT)·poly(dA-dT) | Spectrophotometry | 2.9 x 10⁵ | 3.4 x 10⁻⁶ | 10 mM Tris, 10 mM NaCl, pH 7.5 | [6] |
| d(GGTATACC)₂ | DNase I Footprinting | 1.0 x 10⁵ | 1.0 x 10⁻⁵ | 25°C | [1] |
| d(GCGAATTCGC)₂ | Calorimetry | 2.84 x 10⁸ | 3.5 x 10⁻⁹ | 25°C, 16 mM Na⁺ | [4] |
| AATT (in hairpin) | ITC | K₁: 1.1 x 10⁷ | K₁: 9.1 x 10⁻⁸ | 25°C, 100 mM NaCl, pH 6.5 | [7] |
| ATAT (in hairpin) | ITC | K₁: 4.0 x 10⁶ | K₁: 2.5 x 10⁻⁷ | 25°C, 100 mM NaCl, pH 6.5 | [8] |
| AAAA (in hairpin) | DNase I Footprinting | C₅₀: 0.2 µM | - | 10 mM Tris-HCl, 10 mM NaCl, pH 7.5 | [3] |
| TATA (in hairpin) | DNase I Footprinting | C₅₀: 1.0 µM | - | 10 mM Tris-HCl, 10 mM NaCl, pH 7.5 | [3] |
K_a: Association constant; K_d: Dissociation constant; C₅₀: Concentration for 50% footprint.
Table 2: Thermodynamic Parameters of this compound-DNA Interaction
| DNA Sequence | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Conditions | Reference |
| poly(d(AT)) | Calorimetry | - | -9.2 | - | 25°C | [9] |
| d(GCGAATTCGC)₂ | Calorimetry | -11.5 | -9.3 | 2.2 | 25°C, 16 mM Na⁺ | [4] |
| d(GGTATACC)₂ | DNase I Footprinting | - | -3.75 | - | Temperature-dependent footprinting | [1] |
| AATT (in hairpin, site 1) | ITC | -9.6 | -2.5 | 7.1 | 25°C, 100 mM NaCl, pH 6.5 | [7] |
| AATT (in hairpin, site 2) | ITC | -8.0 | -12.1 | -4.1 | 25°C, 100 mM NaCl, pH 6.5 | [7] |
| ATAT (in hairpin, site 1) | ITC | -9.0 | -2.1 | 6.9 | 25°C, 100 mM NaCl, pH 6.5 | [8] |
| ATAT (in hairpin, site 2) | ITC | -7.7 | -11.5 | -3.8 | 25°C, 100 mM NaCl, pH 6.5 | [8] |
ΔG: Gibbs free energy change; ΔH: Enthalpy change; TΔS: Entropy change contribution.
Cellular Consequences of this compound-DNA Binding: Interference with Transcription Factor Activity
The primary mechanism by which this compound exerts its biological effects is through the competitive inhibition of DNA-binding proteins, particularly transcription factors that recognize AT-rich sequences in the minor groove. A notable example is the High Mobility Group A (HMGA) family of proteins.
HMGA proteins, such as HMGA1 and HMGA2, are architectural transcription factors that bind to the minor groove of AT-rich DNA via their "AT-hook" motifs. By binding to these same sites, this compound can displace HMGA proteins, thereby preventing the assembly of transcriptionally active complexes and modulating gene expression.[4] This has been shown to have downstream effects, such as the attenuation of inducible nitric oxide synthase (NOS2) promoter activity.
The following diagram illustrates the competitive binding mechanism.
Caption: Competitive inhibition of transcription factor binding by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound-DNA interactions.
DNase I Footprinting
This technique is used to identify the specific DNA sequences to which this compound binds.
Workflow Diagram:
Caption: Workflow for DNase I Footprinting.
Protocol:
-
Preparation of Labeled DNA:
-
A DNA fragment of interest (typically 100-300 bp) is uniquely labeled at one 5' or 3' end, often with ³²P.
-
The labeled DNA is purified to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
A series of reactions are set up, each containing the labeled DNA fragment at a constant concentration.
-
Increasing concentrations of this compound are added to each reaction tube. A control reaction with no this compound is included.
-
The reactions are incubated under appropriate buffer and temperature conditions to allow for binding equilibrium to be reached.
-
-
DNase I Digestion:
-
A carefully titrated amount of DNase I is added to each reaction to achieve limited digestion (on average, one cut per DNA molecule).
-
The digestion is allowed to proceed for a short, defined period.
-
-
Reaction Termination and DNA Purification:
-
The digestion is stopped by the addition of a stop solution (e.g., containing EDTA and a denaturant).
-
The DNA fragments are purified, typically by phenol-chloroform extraction and ethanol precipitation.
-
-
Gel Electrophoresis and Autoradiography:
-
The purified DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
A sequencing ladder of the same DNA fragment is often run alongside to allow for precise base-pair identification.
-
The gel is dried and exposed to X-ray film or a phosphorimager screen.
-
-
Data Analysis:
-
The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments.
-
In the lanes with this compound, a region where the bands are absent or significantly reduced—the "footprint"—indicates the sequence protected by the bound ligand.
-
Quantitative analysis of band intensities can be used to determine binding constants.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for obtaining a complete thermodynamic profile of the this compound-DNA interaction in a single experiment.
Workflow Diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound improves survival from endotoxaemia by disrupting HMGA1 binding to the NOS2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dark Side of Cell Signaling: Positive Roles for Negative Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor-DNA complexes and gene expression by a microgonotropen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of high-mobility-group A2 protein binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermodynamics of Netropsin-DNA Recognition: A Deep Dive into Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Netropsin, a natural product, is a well-characterized minor groove binding agent that exhibits a strong preference for AT-rich sequences of B-DNA. Its interaction with the DNA minor groove is a cornerstone for understanding the principles of molecular recognition between small molecules and nucleic acids. This technical guide provides an in-depth analysis of the thermodynamic driving forces governing this compound-DNA binding, offering a valuable resource for researchers in drug design, chemical biology, and molecular biophysics.
Core Thermodynamic Principles of this compound Binding
The binding of this compound to the DNA minor groove is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). This interaction is predominantly driven by a favorable enthalpy change (ΔH), suggesting that the formation of non-covalent interactions such as hydrogen bonds and van der Waals contacts is the primary contributor to the binding affinity.[1][2][3][4][5] However, the entropic contribution (ΔS) can be complex and sequence-dependent, with factors like the displacement of water molecules from the minor groove and changes in the conformational freedom of both this compound and DNA playing significant roles.[1][2][6]
Interestingly, studies have revealed that this compound can exhibit more than one binding mode at a single DNA site, each with a distinct thermodynamic signature.[7][8][9] This highlights the conformational flexibility of both the ligand and the DNA, and the subtle interplay of forces that can lead to multiple, thermodynamically accessible bound states.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic parameters for this compound binding to various DNA sequences, as determined by Isothermal Titration Calorimetry (ITC) and other methods. These data provide a quantitative basis for understanding the sequence-dependent nature of the interaction.
Table 1: Thermodynamic Parameters for this compound Binding to the AATT Site in Different Flanking Sequences
| DNA Sequence (Hairpin) | Binding Mode | K (10⁷ M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| GCG AATTCGC | 1 | 10.3 ± 2.1 | -9.5 ± 0.1 | -6.9 ± 0.1 | -2.6 |
| 2 | 0.9 ± 0.2 | -8.1 ± 0.1 | -10.2 ± 0.2 | 2.1 | |
| CGC AATTGCG | 1 | 12.8 ± 3.2 | -9.7 ± 0.1 | -7.2 ± 0.1 | -2.5 |
| 2 | 1.1 ± 0.2 | -8.2 ± 0.1 | -10.8 ± 0.2 | 2.6 | |
| CG AATTCG | 1 | 15.6 ± 4.1 | -9.8 ± 0.1 | -7.5 ± 0.1 | -2.3 |
| 2 | 1.3 ± 0.3 | -8.3 ± 0.1 | -11.4 ± 0.3 | 3.1 | |
| GC AATTGC | 1 | 18.1 ± 5.2 | -9.9 ± 0.1 | -7.8 ± 0.1 | -2.1 |
| 2 | 1.5 ± 0.4 | -8.4 ± 0.1 | -12.1 ± 0.4 | 3.7 |
Data obtained from ITC experiments at 25°C.[9]
Table 2: Thermodynamic Profiles for this compound Binding to Polymeric DNA
| DNA Polymer | K (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force |
| poly[d(AT)]·poly[d(AT)] | ~10⁹ | -12.3 | -9.2 | +3.1 | Enthalpy |
| poly(dA)·poly(dT) | ~10⁹ | -12.3 | +1.0 | +13.3 | Entropy |
| poly[d(GC)]·poly[d(GC)] | ~10⁴ | -5.5 | -1.0 | +4.5 | Entropy |
Data compiled from multiple studies at or near 25°C.[1][2][6][10]
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of thermodynamic data. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat changes associated with binding events, from which all thermodynamic parameters can be derived.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (DNA) in the calorimeter cell. The resulting heat changes are measured and plotted against the molar ratio of ligand to macromolecule.
Detailed Methodology:
-
Sample Preparation:
-
DNA and this compound solutions are prepared in the same buffer to minimize heats of dilution. A common buffer is 10 mM sodium cacodylate, 100 mM NaCl, 1 mM EDTA, pH 6.5.
-
The concentrations of both DNA and this compound are accurately determined by UV-Vis spectrophotometry using their respective extinction coefficients.
-
Samples are thoroughly degassed before loading into the calorimeter to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
The sample cell is typically filled with the DNA solution (e.g., 25 µM), and the injection syringe is filled with the this compound solution (e.g., 250 µM).
-
A series of small, sequential injections of the this compound solution are made into the DNA solution while the temperature is maintained constant (e.g., 25°C).
-
The heat change associated with each injection is measured by a sensitive thermopile. A control experiment, titrating this compound into buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
The heat of dilution from the control experiment is subtracted from the experimental data.
-
The corrected heat data is plotted against the molar ratio of this compound to DNA.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site or two-site independent binding model) using non-linear regression to determine the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the following equations:
-
ΔG = -RTlnK
-
ΔG = ΔH - TΔS
-
-
Visualizing the Molecular Processes
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.
Caption: this compound binding to the minor groove of DNA.
Caption: Workflow for an ITC experiment.
Caption: Relationship between thermodynamic parameters.
Conclusion
The thermodynamic characterization of this compound-DNA binding provides a detailed picture of the energetic landscape of this fundamental molecular recognition process. The binding is typically enthalpy-driven, underscoring the importance of specific hydrogen bonds and van der Waals interactions. However, the significant and variable role of entropy highlights the dynamic nature of the complex and the importance of solvation effects. The existence of multiple binding modes with distinct thermodynamic profiles further emphasizes the complexity of these interactions. The data and methodologies presented in this guide serve as a comprehensive resource for researchers aiming to understand and manipulate the interactions of small molecules with DNA, a critical aspect of drug discovery and development.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Enthalpy-entropy compensations in drug-DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Netropsin's Interaction with the DNA Minor Groove
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular interactions between Netropsin and the minor groove of DNA. It includes quantitative binding data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this classic DNA-ligand system.
Core Interaction Mechanism
This compound is a well-characterized antibiotic that functions as a minor groove binding agent, demonstrating a strong preference for AT-rich sequences of B-form DNA.[1] The stabilizing forces governing this interaction are a combination of ionic forces, van der Waals interactions, and hydrogen bonding.[2] The molecule's crescent shape is complementary to the curvature of the DNA minor groove, allowing for a snug fit.
Upon binding, this compound displaces the spine of hydration present in the minor groove of AT-rich regions.[3] This displacement is a key thermodynamic driver of the binding event. The interaction is overwhelmingly enthalpy-driven, indicating that the formation of favorable contacts is the dominant energetic contribution.[4][5]
Key molecular interactions include:
-
Hydrogen Bonds: Bifurcated hydrogen bonds form between the amide groups of this compound and the N3 of adenine and O2 of thymine bases on the floor of the minor groove.[2][6]
-
Van der Waals Contacts: Close van der Waals contacts are established between the CH groups on the pyrrole rings of this compound and the sugar-phosphate backbone of the DNA.[7]
-
Electrostatic Interactions: The dicationic nature of this compound contributes to its affinity for the negatively charged DNA backbone.
Interestingly, solution studies have revealed complexity in this compound's binding, with evidence suggesting that it can form two thermodynamically distinct complexes at a single AATT binding site.[8][9]
Quantitative Binding Data
The binding of this compound to DNA has been extensively quantified using various biophysical techniques. The following table summarizes key thermodynamic parameters for this compound's interaction with different DNA sequences. The high affinity is evident from the nanomolar to picomolar dissociation constants (Kd).
| DNA Sequence | Method | Binding Affinity (K) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| poly[d(AT)]·poly[d(AT)] | Calorimetry | ~10⁹ M⁻¹ | - | - | - | - | [4] |
| [d(GCGAATTCGC)]₂ | Calorimetry | 2.84 x 10⁸ M⁻¹ | -11.5 | -9.3 | +2.2 | - | [5] |
| d(CTGAnPTTCAG)₂ | Fluorescence | ~10⁵ M⁻¹ | -29 kJ/mol | -12 kJ/mol | +17 kJ/mol | 1 | [10] |
| AT-rich (SELEX 1) | SPR | Kᴅ = 20-30 nM | - | - | - | 1 | [11] |
| AT-rich (SELEX 2) | SPR | Kᴅ = 20-30 nM | - | - | - | 1 | [11] |
Note: Direct comparison of values should be done with caution due to variations in experimental conditions (temperature, buffer, salt concentration).
Key Experimental Protocols & Workflows
The study of this compound-DNA interactions relies on several key experimental techniques. Detailed protocols for Isothermal Titration Calorimetry (ITC) and DNase I Footprinting are provided below, along with visual workflows.
ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[12][13]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA oligomer and a separate solution of this compound. It is critical that both solutions are in identical, well-matched buffers to minimize heats of dilution.[12]
-
Exhaustively dialyze both the macromolecule and the ligand against the chosen buffer to ensure precise matching.[14]
-
Degas all solutions immediately before use to prevent the formation of air bubbles in the calorimeter.[12]
-
Accurately determine the concentrations of both DNA and this compound solutions. Errors in concentration directly impact the calculated stoichiometry and binding affinity.[12]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe with the experimental buffer.
-
Set the experimental temperature, typically 25°C, and allow the instrument to equilibrate.[14]
-
-
Titration:
-
Load the DNA solution into the sample cell (typically 5-50 µM).[12]
-
Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell to ensure saturation is reached.[15]
-
Perform a series of small, sequential injections of the this compound solution into the DNA solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).[15]
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution. This value is subtracted from the experimental data.[14]
-
Isothermal Titration Calorimetry (ITC) experimental workflow.
DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA fragment.[16] The principle is that the bound ligand protects the DNA's phosphodiester backbone from cleavage by the DNase I enzyme.[17]
Experimental Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest, typically 100-400 bp long.
-
Label one end of one strand of the DNA fragment, commonly with a radioactive isotope like ³²P or a fluorescent dye.[18] This is crucial for visualizing the cleavage pattern.
-
Purify the end-labeled DNA probe.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound. A range of concentrations is used to determine the binding affinity.[19]
-
Include a control reaction with no this compound.
-
Allow the binding reaction to reach equilibrium.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve, on average, one cut per DNA molecule.
-
Incubate for a precise and short period (e.g., 1-2 minutes) to allow partial digestion.[19]
-
Stop the reaction abruptly, for example, by adding a stop solution containing a strong chelator like EDTA and/or by phenol:chloroform extraction.[20]
-
-
Analysis:
-
Denature the DNA fragments to separate the strands.
-
Separate the resulting DNA fragments by size using a high-resolution denaturing polyacrylamide gel electrophoresis (PAGE).[16]
-
Visualize the fragments by autoradiography (for ³²P) or fluorescence imaging.
-
-
Interpretation:
-
The lane corresponding to the control reaction (no this compound) will show a continuous "ladder" of bands, representing cleavage at nearly every phosphodiester bond.
-
In the lanes with this compound, a gap in the ladder will appear. This "footprint" corresponds to the region of the DNA where this compound was bound, protecting it from DNase I cleavage.[17]
-
DNase I Footprinting experimental workflow.
Logical Relationship of Minor Groove Binding
The process of this compound binding to the DNA minor groove can be conceptualized as a series of sequential and concurrent events. The following diagram illustrates the logical flow from the initial unbound state to the final, stable complex.
Logical flow of this compound binding to the DNA minor groove.
Conclusion
This compound serves as a foundational model for understanding sequence-specific DNA recognition by small molecules. Its interaction with the minor groove is a finely tuned process driven by a combination of shape complementarity, hydrogen bonding, and van der Waals forces, leading to a thermodynamically favorable, high-affinity complex. The experimental techniques outlined herein are crucial for characterizing such interactions and remain vital tools in the field of drug discovery and development, particularly for designing new agents that can target specific DNA sequences to modulate gene expression.[11][21]
References
- 1. benthamopen.com [benthamopen.com]
- 2. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-dependent recognition of DNA duplexes. This compound complexation to the AATT site of the d(G-G-A-A-T-T-C-C) duplex in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Crystal structure of the DNA decamer d(CGCAATTGCG) complexed with the minor groove binding drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamics of interaction of a fluorescent DNA oligomer with the anti-tumour drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. DNase I Footprinting to Identify Protein Binding Sites [en.bio-protocol.org]
- 17. med.upenn.edu [med.upenn.edu]
- 18. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]
- 19. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 20. DNase I footprinting [gene.mie-u.ac.jp]
- 21. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Netropsin-DNA Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative methods used to characterize the binding of Netropsin to DNA. Detailed protocols for key experimental techniques are included, along with a summary of quantitative data to facilitate experimental design and data interpretation in the context of drug discovery and molecular biology research.
Introduction
This compound is a well-characterized minor groove binding agent that preferentially interacts with AT-rich sequences of B-DNA.[1] Its ability to interfere with DNA-protein interactions has made it a valuable tool in molecular biology and a scaffold for the development of new therapeutic agents.[2] A thorough quantitative understanding of its binding affinity, specificity, and thermodynamics is crucial for these applications. This document outlines the primary techniques employed for the quantitative analysis of this compound-DNA interactions.
Key Quantitative Techniques
Several biophysical techniques are routinely used to quantify the binding of this compound to DNA. Each method provides distinct yet complementary information regarding the binding event. The most common techniques include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Spectroscopy, and Circular Dichroism (CD).
Quantitative Data Summary
The following tables summarize the quantitative parameters for this compound-DNA binding obtained from various studies. These values can vary depending on the specific DNA sequence, buffer conditions, and the experimental technique employed.
Table 1: Binding Affinity (Kd) and Association Constants (Ka) of this compound-DNA Interaction
| DNA Sequence | Technique | Kd (nM) | Ka (M-1) | Reference |
| AT-rich sequences | SPR | 20 - 30 | - | [2] |
| Calf Thymus DNA | Sedimentation Analysis | - | 2.9 x 105 | [3] |
| pBR-322 DNA fragment | DNase I Footprinting | - | Site-dependent | [4][5] |
| Hairpin DNA (AATT site) | Biolayer Interferometry | 31 | - | [6] |
| [d(GCGAATTCGC)]2 | Calorimetry | - | 2.84 x 108 | [7] |
Table 2: Thermodynamic Parameters of this compound-DNA Binding
| DNA Sequence | Technique | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| poly[d(AT)] | Calorimetry | -9.2 (at 25°C) | Positive | - | - | [8][9] |
| poly[d(AT)] | DSC | -10.7 (at 88°C) | - | - | - | [8][9] |
| [d(GCGAATTCGC)]2 | Calorimetry | -9.3 | - | -11.5 | 1:1 | [7] |
| Hairpin DNAs (AATT site) | ITC | Two binding enthalpies observed | - | - | 1:1 | [10][11] |
Experimental Protocols and Workflows
Detailed protocols for the principal techniques are provided below, accompanied by workflow diagrams generated using Graphviz.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target DNA (e.g., 25 µM hairpin DNA) in a suitable buffer (e.g., 10 mM cacodylic acid, 100 mM NaCl, 1 mM EDTA, pH 6.5).[11]
-
Prepare a concentrated solution of this compound (e.g., 550 µM) in the identical buffer.[11] It is critical that the buffer composition of the DNA and this compound solutions are precisely matched to minimize heat of dilution effects.[14]
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, injection volume (e.g., 5 µL), and spacing between injections (e.g., 180 s).[11]
-
Perform an initial injection to account for any initial mixing effects, and discard this data point during analysis.
-
Execute a series of injections (e.g., up to 45) of the this compound solution into the DNA solution.[11]
-
-
Data Analysis:
-
Integrate the heat change for each injection peak to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of this compound to DNA).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
-
Workflow Diagram:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[15][16]
Protocol:
-
Chip Preparation and DNA Immobilization:
-
Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Prepare the DNA ligand, typically a biotinylated hairpin or duplex oligonucleotide containing the this compound binding site.
-
Immobilize the biotinylated DNA onto the streptavidin sensor chip surface to a desired response unit (RU) level.[15]
-
-
SPR Binding Assay:
-
Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer.
-
Equilibrate the sensor chip surface with the running buffer.
-
Inject the different concentrations of this compound over the chip surface at a constant flow rate.
-
Monitor the association of this compound to the immobilized DNA in real-time (increase in RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation of the this compound-DNA complex (decrease in RU).
-
Regenerate the chip surface if necessary to remove bound this compound for subsequent injections.
-
-
Data Analysis:
-
The real-time binding data is recorded as a sensorgram (RU vs. time).
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.
-
Workflow Diagram:
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Fluorescence Spectroscopy
This technique relies on changes in the fluorescence properties of a system upon this compound binding. This can involve the intrinsic fluorescence of this compound or, more commonly, the use of a fluorescently labeled DNA probe.[17][18]
Protocol:
-
Sample Preparation:
-
Prepare a solution of DNA, which may be fluorescently labeled (e.g., with a dansyl group), in a suitable buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Titration:
-
Place the DNA solution in a quartz cuvette.
-
Measure the initial fluorescence spectrum of the DNA solution.
-
Make sequential additions of the this compound stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength as a function of the this compound concentration.
-
Fit the resulting binding curve to an appropriate binding equation (e.g., the Hill equation or a single-site binding model) to determine the binding constant (Ka or Kd) and stoichiometry.
-
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. surface.syr.edu [surface.syr.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pnas.org [pnas.org]
- 8. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring DNA minor groove interactions through a probe conjugate in major groove: fluorescence studies on this compound complexation with dU-5-aminodansyl-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Circular Dichroism Studies of Netropsin Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netropsin is a well-characterized minor groove binding agent that preferentially interacts with AT-rich sequences of B-form DNA.[1][2] Its binding is a subject of extensive research due to its antibiotic and antiviral properties, which are attributed to the inhibition of DNA replication and transcription.[3] Circular Dichroism (CD) spectroscopy is a powerful and accessible technique to study the interactions of small molecules like this compound with chiral macromolecules such as DNA.[4][5] This document provides detailed application notes and protocols for studying this compound-DNA complexes using CD spectroscopy.
Upon binding to DNA, the achiral this compound molecule exhibits an induced circular dichroism (ICD) signal in the region of its electronic transitions (around 315 nm), which is indicative of its association with the chiral DNA molecule.[6] Concurrently, conformational changes in the DNA structure upon this compound binding can be monitored by observing changes in the characteristic DNA CD spectrum (200-300 nm).[5] These spectral changes can be leveraged to determine binding affinity, stoichiometry, and to gain insights into the binding mode.
Quantitative Data Summary
The interaction of this compound with DNA has been quantitatively characterized by various biophysical techniques, including circular dichroism. The following tables summarize key thermodynamic and binding parameters reported in the literature.
Table 1: Thermodynamic Parameters for this compound-DNA Interaction
| DNA Sequence | Method | Temperature (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| poly d(AT) | Calorimetry | 25 | - | -9.2 | - | [7] |
| poly d(AT) | DSC | 88 | - | -10.7 | - | [7] |
| d(CTGAnPTTCAG)₂ | Fluorescence | 25 | -7.0 (-29 kJ/mol) | -2.9 (-12 kJ/mol) | +4.1 (+17 kJ/mol) | [8] |
| poly[d(AT)]·poly[d(AT)] | Calorimetry | 25 | -11.5 | -9.3 | +2.2 | [9] |
Table 2: Binding Constants and Stoichiometry of this compound-DNA Complexes
| DNA Sequence | Method | Kₐ (M⁻¹) | Stoichiometry (base pairs per drug molecule) | Reference |
| Calf Thymus DNA | CD & Sedimentation | 2.9 x 10⁵ | 6.0 | [1] |
| d(CTGAnPTTCAG)₂ | Fluorescence | ~10⁵ | 1 | [8] |
| poly[d(AT)]·poly[d(AT)] | Calorimetry | 2.84 x 10⁸ | - | [9] |
Experimental Protocols
This section provides a detailed protocol for a typical CD titration experiment to study the binding of this compound to DNA.
Protocol: Determination of this compound-DNA Binding Parameters by CD Titration
1. Materials and Reagents:
-
This compound Dihydrochloride: Prepare a concentrated stock solution (e.g., 1-5 mM) in the desired buffer. The exact concentration should be determined spectrophotometrically.
-
DNA: High-purity DNA (e.g., calf thymus DNA, synthetic oligonucleotides like poly(dA-dT)·poly(dA-dT)). Prepare a stock solution in the same buffer. The concentration of DNA is typically expressed in terms of base pairs and can be determined using the molar extinction coefficient at 260 nm.
-
Buffer: A suitable buffer system is crucial. A common choice is a phosphate or cacodylate buffer, for example, 10 mM sodium cacodylate, pH 7.0, with 150 mM NaCl.[10] The buffer should not have high absorbance in the spectral region of interest.
2. Instrumentation:
-
CD Spectropolarimeter: An instrument capable of measuring in the UV-Vis region (typically 200-400 nm).
-
Quartz Cuvette: A cuvette with a path length appropriate for the experiment (e.g., 1 cm or 5 mm).[10]
3. Experimental Procedure:
-
Sample Preparation:
-
Place a fixed amount of the DNA solution into the quartz cuvette. The final concentration should result in a reliable CD signal without saturating the detector (typically in the µM range).
-
Record the CD spectrum of the DNA solution alone. This will serve as the baseline. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
-
Titration:
-
Make sequential additions of small aliquots of the this compound stock solution to the DNA solution in the cuvette.
-
After each addition, mix the solution gently but thoroughly and allow it to equilibrate for a few minutes.
-
Record the CD spectrum over the desired wavelength range (e.g., 220-350 nm). Pay close attention to the induced CD band of this compound around 315 nm and the changes in the DNA region (240-290 nm).
-
Continue the additions until no further significant changes in the CD signal are observed, indicating saturation of the binding sites.
-
-
Data Collection:
-
For each titration point, record the CD signal (in millidegrees, mdeg) as a function of wavelength.
-
Correct the spectra by subtracting the spectrum of the buffer and, if necessary, the contribution of free this compound (though this compound itself is achiral and should not have a CD signal).
-
4. Data Analysis:
-
Binding Isotherm:
-
Plot the change in the CD signal at a specific wavelength (e.g., the peak of the induced CD band at 315 nm) as a function of the total this compound concentration or the molar ratio of this compound to DNA.
-
The resulting binding isotherm can be fitted to a suitable binding model (e.g., a simple 1:1 binding model or a more complex model like the Scatchard plot) to determine the association constant (Kₐ) and the number of binding sites (n).
-
Visualizations
Experimental Workflow for CD Titration
Caption: Workflow for a CD titration experiment.
This compound Binding to DNA Minor Groove
Caption: this compound binding interactions in the DNA minor groove.
References
- 1. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnetic circular dichroism of this compound and natural circular dichroism of the this compound-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamics of interaction of a fluorescent DNA oligomer with the anti-tumour drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
Netropsin as a Control in DNA Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a well-characterized, naturally occurring polyamide antibiotic that serves as an invaluable tool in the study of DNA-ligand interactions.[1] It functions as a minor groove binder, demonstrating a high affinity and specificity for AT-rich regions of double-stranded DNA.[1][2] This predictable binding mechanism makes this compound an excellent positive control and competitive inhibitor in a variety of DNA binding assays. These application notes provide detailed protocols for the use of this compound as a control in Fluorescence Polarization (FP), Electrophoretic Mobility Shift Assays (EMSA), and Surface Plasmon Resonance (SPR) experiments.
Mechanism of Action: DNA Minor Groove Binding
This compound binds to the minor groove of B-DNA, primarily at sequences containing four or more consecutive A•T base pairs.[2][3] The binding is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[4] The molecule's crescent shape complements the curvature of the DNA minor groove, allowing for a snug fit. Upon binding, this compound displaces water molecules from the "spine of hydration" within the minor groove.[2] This interaction does not intercalate between base pairs or significantly unwind the DNA helix, but it can induce a slight bending of the DNA axis.[3]
This specific and high-affinity binding to AT-rich sequences allows this compound to effectively compete with and displace proteins and other molecules that also bind to the DNA minor groove, such as the High Mobility Group A (HMGA) family of architectural transcription factors.[4][5]
Data Presentation: Quantitative Binding Data for this compound
The following tables summarize key quantitative data for this compound's interaction with DNA and its inhibitory effects on DNA-protein interactions.
| Parameter | DNA Sequence/Target | Value | Assay Conditions | Reference |
| Ka | d(GGTATACC)2 | 1.0 x 105 M-1 | 25°C | [6] |
| Ka | Calf Thymus DNA | 2.9 x 105 M-1 | Not specified | [7] |
| Kd | AT-rich DNA | 20 - 30 nM | Biacore 2000, HEPES buffer | [5] |
| ΔG | d(CTGAnPTTCAG)2 | -29 kJ/mol | 25°C | [8] |
| ΔH | d(CTGAnPTTCAG)2 | -12 kJ/mol | 25°C | [8] |
| ΔS | d(CTGAnPTTCAG)2 | +55 J.mol-1.K-1 | 25°C | [8] |
Table 1: Thermodynamic and Affinity Data for this compound-DNA Interaction. This table provides association (Ka) and dissociation (Kd) constants, as well as thermodynamic parameters for this compound binding to various DNA sequences.
| Inhibitor | Target | IC50 | Assay | Reference |
| This compound | HMGA2-DNA | 9.30 ± 0.78 nM | High-Throughput Screening | [6] |
| This compound | HMGA1-DNA | ~10 nM range | EMSA | [9] |
| This compound | HMGA2-SELEX 1 DNA | Identical within error to SELEX 2 | SPR | [4] |
| This compound | HMGA2-SELEX 2 DNA | Identical within error to SELEX 1 | SPR | [4] |
Table 2: Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for the interaction of HMGA proteins with their target DNA sequences.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[10] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive FP assay, an unlabeled compound (this compound) competes with a fluorescently labeled DNA probe for binding to a target protein, leading to a decrease in polarization.
Caption: Workflow for a competitive Fluorescence Polarization assay.
Materials:
-
Fluorescently labeled, double-stranded DNA oligonucleotide containing an AT-rich sequence (e.g., 5'-FAM-CGCGAATTCGCG-3').
-
Purified DNA-binding protein (e.g., recombinant HMGA1).
-
This compound dihydrochloride.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well, black, low-volume microplates.
-
Fluorescence plate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of the fluorescently labeled DNA probe in assay buffer.
-
Prepare a 2X stock of the DNA-binding protein in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer, with the highest concentration being at least 100-fold higher than the expected IC50.
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the 2X DNA-binding protein to each well (except for no-protein controls).
-
Add 5 µL of the 2X fluorescent DNA probe to all wells.
-
Add 10 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 10 µL of assay buffer.
-
Mix gently by agitation.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the millipolarization (mP) values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to study protein-DNA interactions.[11] The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. In a competitive EMSA, the addition of an unlabeled competitor, such as this compound, will prevent the formation of the protein-DNA complex, resulting in a decrease in the shifted band and an increase in the free probe band.
References
- 1. HMGA2 promotes adipogenesis by activating C/EBPβ-mediated expression of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of high-mobility-group A2 protein binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High mobility group A1 protein mediates human nitric oxide synthase 2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMGA2 promotes adipogenesis by activating C/EBPβ-mediated expression of PPARγ [inis.iaea.org]
- 5. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamics of interaction of a fluorescent DNA oligomer with the anti-tumour drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for the Synthesis of Netropsin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of Netropsin analogues, potent DNA minor groove binding agents with significant therapeutic potential. The document includes detailed protocols for both solid-phase and solution-phase synthesis, a summary of their biological activities, and diagrams illustrating their mechanism of action and synthetic workflows.
Data Presentation: Biological Activity of this compound Analogues
The following tables summarize the biological activities of various this compound analogues as reported in the literature. These compounds demonstrate a range of antiproliferative, antiviral, and enzyme-inhibitory activities.
Table 1: Antiproliferative Activity of this compound Analogues against MCF-7 Breast Cancer Cells
| Compound ID | Linker/Modification | IC50 (µM) |
| This compound | - | 5.40[1] |
| 4A | Chlorambucil fragment | 62.73[1] |
| Group 5 Analogues | (CH2)4 linker | Least Active[1] |
| 5A | Carbocyclic analogue | 24.43[1] |
| 5B | Carbocyclic analogue | 40.73[1] |
Table 2: Antiviral and Cytostatic Activity of Selected this compound Analogues
| Compound ID | Biological Activity | Effective Concentration/CD50 | Cell Line/Virus |
| 28 | Antiviral | 20 µg/mL | Parainfluenza-3 virus, Coxsackie virus B4 in Vero cells[2] |
| 4 | Cytostatic | 26-85 µg/mL | Murine and human tumor cell lines[2] |
| 28 | Cytostatic | 26-85 µg/mL | Murine and human tumor cell lines[2] |
| 29 | Cytostatic | 26-85 µg/mL | Murine and human tumor cell lines[2] |
Table 3: Inhibition of Topoisomerase II by Bis-Netropsin Analogues
| Analogue Type | Linker Length (n) | Inhibitory Activity vs. This compound |
| Dimer | 0-4 methylene groups | More inhibitory[3] |
| Dimer | 5 methylene groups | Less active[3] |
| Dimer | 6-9 methylene groups | More inhibitory[3] |
| Dimer | 10 methylene groups | Inhibited only isolated enzyme[3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Analogues
This protocol is a general method for the semi-automated synthesis of this compound and bis-Netropsin analogues on a solid support.
Materials:
-
4-Nitrophenyl Wang resin
-
Dry Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Nitroamines (A, B, C, D - representing different building blocks)
-
Syncore Reactor (or similar automated synthesis platform)
Procedure:
-
Resin Swelling: Suspend 4-nitrophenyl Wang resin (0.5 g; 0.41 mmol; 0.81 mmol/g) in dry DCM (10 mL) and allow it to swell for 10 minutes.
-
First Coupling Reaction:
-
Dissolve the appropriate nitroamine (A, B, C, or D; 1.64 mmol; 4 eq) in DCM (20 mL).
-
Add the nitroamine solution and pyridine (177.22 µL; 2.2 mmol) to the swollen resin.
-
Stir the mixture for 20 hours at room temperature.
-
-
Washing:
-
Wash the resin-bound product five times with DCM (20 mL each).
-
Wash the resin-bound product three times with DMF (20 mL each).
-
-
Subsequent Coupling and Deprotection Steps: Repeat the coupling and washing steps with the desired sequence of nitroamine building blocks to elongate the polyamide chain.
-
Cleavage from Resin: Once the desired analogue is synthesized, cleave it from the solid support using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid in DCM).
-
Purification: Purify the crude product by High-Performance Liquid Chromatography (HPLC).
-
Characterization: Characterize the final compound using NMR (¹H, ¹³C) and LC-MS to confirm its structure and purity.
Protocol 2: Solution-Phase Synthesis of this compound Analogues
This protocol outlines a general approach for the synthesis of this compound analogues in solution, which can be advantageous for scalability.
Materials:
-
Appropriate protected pyrrole or other heterocyclic building blocks
-
Coupling reagents (e.g., EDC, HOBt)
-
Organic solvents (e.g., DCM, DMF)
-
Bases (e.g., Triethylamine (Et3N))
-
Acids and bases for workup and purification (e.g., HCl, NaHCO3)
Procedure:
-
Fragment Coupling:
-
Dissolve the N-terminally protected dipeptide fragment and a C-terminal amine component in an anhydrous solvent like DCM.
-
Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt) to the reaction mixture.
-
Add a non-nucleophilic base such as triethylamine to facilitate the reaction.
-
Stir the reaction at room temperature for several hours to overnight until completion, monitoring by TLC or LC-MS.
-
-
Workup and Extraction:
-
Dilute the reaction mixture with an organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, and a weak base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) using appropriate acidic or basic conditions.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps to build the desired polyamide chain.
-
Final Deprotection and Purification: After the final coupling step, remove all protecting groups. Purify the final product using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the synthesized analogue using NMR, Mass Spectrometry, and HPLC.
Mandatory Visualizations
Caption: A generalized workflow for the solid-phase synthesis of this compound analogues.
References
- 1. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DNA binding, and biological evaluation of synthetic precursors and novel analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and bis-netropsin analogs as inhibitors of the catalytic activity of mammalian DNA topoisomerase II and topoisomerase cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Netropsin-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Surface Plasmon Resonance and Netropsin
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity. In the context of drug discovery and development, SPR is invaluable for characterizing the interactions between small molecules and their biological targets, such as nucleic acids.
This compound is a well-characterized small molecule with antibiotic and antiviral properties. It functions by binding to the minor groove of double-stranded DNA, showing a strong preference for AT-rich sequences. This interaction can interfere with DNA replication and transcription, making this compound and its analogs interesting candidates for therapeutic development. Understanding the kinetics and affinity of this compound's binding to DNA is crucial for elucidating its mechanism of action and for the rational design of new DNA-targeting agents.
These application notes provide a comprehensive overview and a detailed protocol for studying the interaction between this compound and DNA using Surface Plasmon Resonance.
Mechanism of this compound Binding to DNA
This compound is a polyamide that fits snugly into the minor groove of B-DNA. Its crescent shape complements the curvature of the DNA helix. The binding is primarily driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. Specifically, the amide groups of this compound form hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine bases on the floor of the minor groove. The positively charged ends of the this compound molecule also interact favorably with the negatively charged phosphate backbone of DNA. This binding is highly specific for AT-rich regions, as the N2 amino group of guanine would cause a steric clash in the minor groove, preventing high-affinity binding to GC-rich sequences.
Caption: Conceptual Diagram of this compound Binding to the DNA Minor Groove.
Quantitative Data Summary
| Ligand | DNA Sequence/Type | Method | KD (nM) | Ka (M-1) | Notes | Reference |
| HMGA2 | SELEX 1 (AT-rich) | SPR | 20 - 30 | - | High-mobility group protein that binds to the minor groove. Used in competition assays with this compound.[1] | [1] |
| HMGA2 | SELEX 2 (AT-rich) | SPR | 20 - 30 | - | High-mobility group protein that binds to the minor groove. Used in competition assays with this compound.[1] | [1] |
| This compound | Calf Thymus DNA | Thermal Melting, CD, Sedimentation | 3450 | 2.9 x 105 | KD calculated from Ka. | [2] |
Note on Competition Assays: In SPR-based competition assays, this compound has been shown to compete with the high-mobility group A2 (HMGA2) protein for binding to AT-rich DNA sequences.[1] This competition results in a decrease in the SPR signal, as the smaller this compound molecule displaces the larger HMGA2 protein.[1] Such assays are effective for screening and ranking compounds that target the same binding site.[1]
Experimental Protocols
Surface Plasmon Resonance Analysis of this compound-DNA Interaction
This protocol outlines the general steps for analyzing the interaction between this compound and a specific DNA oligonucleotide using a Biacore™ instrument or a similar SPR system.
1. Materials and Reagents
-
SPR Instrument: Biacore™ series (e.g., T200, 3000) or similar.
-
Sensor Chip: Streptavidin (SA) coated sensor chip is commonly used for capturing biotinylated DNA.
-
DNA Oligonucleotide: A biotinylated, double-stranded DNA oligonucleotide containing the target AT-rich binding site for this compound. A control oligonucleotide with a GC-rich sequence is recommended.
-
This compound: High-purity this compound dihydrochloride.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a common choice. Buffer composition may need to be optimized.
-
Immobilization Buffer: High salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl) can aid in DNA immobilization.
-
Regeneration Solution: A solution to remove bound analyte without damaging the immobilized ligand. For small molecule-DNA interactions, a pulse of high salt buffer or a brief injection of a low pH solution (e.g., glycine-HCl pH 2.5) might be effective. This needs to be empirically determined.
-
Other: High-quality sterile, nuclease-free water and microcentrifuge tubes.
2. Experimental Workflow Diagram
Caption: SPR Experimental Workflow for this compound-DNA Interaction Analysis.
3. Detailed Protocol
-
Step 1: DNA Preparation and Immobilization
-
Anneal the complementary biotinylated and non-biotinylated DNA strands to form a double-stranded oligonucleotide. This is typically done by mixing equimolar amounts in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Prime the SPR instrument and the SA sensor chip with running buffer until a stable baseline is achieved.
-
Immobilize the biotinylated dsDNA onto the surface of the SA sensor chip. This is achieved by injecting the diluted dsDNA solution over the chip surface. The amount of immobilized DNA should be optimized to avoid mass transport limitations; typically, a low density is preferred for kinetic analysis. A target immobilization level of 100-200 Response Units (RU) is often a good starting point.
-
A reference flow cell should be prepared. This can be an activated and deactivated surface or a surface with an immobilized irrelevant biotinylated molecule to account for non-specific binding and bulk refractive index changes.
-
-
Step 2: this compound Binding Analysis
-
Prepare a series of dilutions of this compound in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected KD. If the KD is unknown, a broad range of concentrations (e.g., from low nanomolar to high micromolar) should be tested in a preliminary experiment.
-
Inject the prepared this compound solutions over the immobilized DNA surface at a constant flow rate (e.g., 30 µL/min). Each injection should be followed by a dissociation phase where only the running buffer flows over the chip.
-
Include several buffer blank injections (running buffer only) throughout the experiment for double referencing.
-
Between each this compound injection, regenerate the sensor surface using the optimized regeneration solution to remove all bound analyte and ensure a return to the baseline. The regeneration conditions must be gentle enough to not denature the immobilized DNA.
-
-
Step 3: Data Analysis
-
Process the raw sensorgram data by subtracting the reference flow cell data and the buffer blank injections.
-
The resulting sensorgrams are then fitted to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is often used.
-
The fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
The quality of the fit should be evaluated by examining the residuals and the Chi2 value.
-
Concluding Remarks
The use of Surface Plasmon Resonance provides a robust and quantitative method for characterizing the binding of this compound to its DNA target. The kinetic and affinity data obtained from these experiments are essential for understanding the molecular basis of this compound's biological activity and for guiding the development of new DNA-binding therapeutic agents. Careful experimental design, particularly in the optimization of DNA immobilization and surface regeneration, is critical for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for Inhibiting Transcription Factor Binding with Netropsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a naturally occurring polyamide that demonstrates a strong preference for binding to the minor groove of DNA, particularly at sequences rich in adenine (A) and thymine (T).[1] This characteristic allows this compound to interfere with the binding of certain transcription factors to their cognate DNA sequences, thereby modulating gene expression. These application notes provide an overview of the use of this compound as a tool to inhibit transcription factor binding and offer detailed protocols for relevant experimental techniques.
Mechanism of Action: this compound fits snugly into the minor groove of AT-rich DNA regions. This binding is stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.[1] By occupying the minor groove, this compound can physically block the access of transcription factors that recognize and bind to these same regions, thus inhibiting their regulatory function. The primary targets for this compound-mediated inhibition are transcription factors that bind to the minor groove of AT-rich sequences, such as members of the High Mobility Group A (HMGA) family.
Transcription Factors Inhibited by this compound
The most well-documented targets of this compound are the HMGA proteins, specifically HMGA1 and HMGA2. These architectural transcription factors play crucial roles in chromatin remodeling and the regulation of gene expression. By binding to AT-rich sequences in the minor groove, HMGA proteins facilitate the assembly of larger protein-DNA complexes. This compound directly competes with the AT-hook domains of HMGA proteins for binding to these DNA sites.
While the primary focus of research has been on HMGA proteins, the AT-rich binding preference of this compound suggests that it may also interfere with other transcription factors that bind to similar DNA sequences. However, direct evidence for the inhibition of other major transcription factor families like AP-1, NF-κB, and Sp1 by this compound is not well-established in the currently available literature. The binding sites for these factors are typically GC-rich or have a more complex sequence, which are not the primary targets for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound with DNA and its inhibitory effect on transcription factor binding.
Table 1: Dissociation Constants (KD) for this compound-DNA Interaction
| DNA Sequence/Target | KD (nM) | Method | Reference |
| AT-rich DNA (generic) | Varies | Various | General Knowledge |
| HMGA2 Binding Site (SELEX 1) | 20 - 30 | SPR | [2][3] |
| HMGA2 Binding Site (SELEX 2) | 20 - 30 | SPR | [2][3] |
Table 2: IC50 Values for this compound Inhibition of Transcription Factor Binding
| Transcription Factor | DNA Target | IC50 (nM) | Cell Type/System | Method | Reference |
| HMGA2 | SELEX 1 DNA | ~25 | In vitro | SPR | [2] |
| HMGA2 | SELEX 2 DNA | ~25 | In vitro | SPR | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments used to study the inhibition of transcription factor binding by this compound.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)
Application: To qualitatively assess the inhibition of transcription factor-DNA binding by this compound.
Principle: This assay detects the formation of a protein-DNA complex based on its slower migration through a non-denaturing polyacrylamide gel compared to the free DNA probe. Inhibition of binding by this compound will result in a decrease in the shifted band corresponding to the protein-DNA complex.
Materials:
-
Purified transcription factor (e.g., recombinant HMGA1)
-
Biotin- or radioactively-labeled double-stranded DNA probe containing the transcription factor binding site
-
This compound solution
-
Poly(dI-dC)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE Buffer (Tris-borate-EDTA)
-
Loading Dye (without SDS)
-
Detection system (e.g., chemiluminescence for biotin or autoradiography for radioactivity)
Procedure:
-
Prepare Binding Reactions: In separate tubes, combine the binding buffer, a non-specific competitor DNA like poly(dI-dC), and the labeled DNA probe.
-
Add this compound: To the experimental tubes, add increasing concentrations of this compound. Include a control tube with no this compound.
-
Add Transcription Factor: Add the purified transcription factor to all tubes except for the negative control (probe only).
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for binding.
-
Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
Detection: Transfer the DNA to a nylon membrane (for biotin-labeled probes) and detect using a chemiluminescent substrate, or expose the gel to an X-ray film (for radioactively labeled probes).
Expected Results: The lane with the transcription factor and no this compound will show a prominent shifted band. With increasing concentrations of this compound, the intensity of this shifted band should decrease, indicating inhibition of binding.
Protocol 2: Surface Plasmon Resonance (SPR)
Application: To quantitatively measure the kinetics and affinity of this compound's inhibition of transcription factor-DNA binding.
Principle: SPR measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowing over the surface). In a competition assay, the binding of a transcription factor to an immobilized DNA probe is measured in the presence of varying concentrations of this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or SA chip)
-
Biotinylated double-stranded DNA containing the transcription factor binding site
-
Purified transcription factor
-
This compound solution
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization reagents (for CM5 chip) or streptavidin (for SA chip)
Procedure:
-
Chip Preparation: Activate the sensor chip surface according to the manufacturer's instructions.
-
DNA Immobilization: Immobilize the biotinylated DNA probe onto the streptavidin-coated sensor chip (SA chip) or via amine coupling to a CM5 chip.
-
Competition Assay: a. Prepare a series of solutions containing a fixed concentration of the transcription factor and varying concentrations of this compound in the running buffer. b. Inject these solutions over the DNA-immobilized sensor surface. c. Measure the binding response in real-time.
-
Data Analysis: a. Generate sensorgrams for each concentration of this compound. b. Determine the steady-state binding levels of the transcription factor at each this compound concentration. c. Plot the percentage of transcription factor binding against the this compound concentration to determine the IC50 value. d. Kinetic parameters (ka and kd) and the dissociation constant (KD) can be derived by fitting the data to appropriate binding models.
Expected Results: The SPR sensorgrams will show a decrease in the binding response of the transcription factor to the DNA as the concentration of this compound increases. This allows for the quantitative determination of the inhibitory potency of this compound.
Protocol 3: DNase I Footprinting Assay
Application: To map the precise DNA binding site of a transcription factor and demonstrate its protection from DNase I digestion, and how this compound binding can alter this protection.
Principle: A DNA region bound by a protein is protected from cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments. This compound can be used to observe its own footprint or to compete with the transcription factor for binding, thus altering the footprint pattern.
Materials:
-
DNA probe uniquely end-labeled with a radioactive isotope (e.g., 32P)
-
Purified transcription factor
-
This compound solution
-
DNase I
-
DNase I digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl)
-
Denaturing polyacrylamide sequencing gel
-
Autoradiography equipment
Procedure:
-
Binding Reactions: Prepare reaction mixtures containing the end-labeled DNA probe and the transcription factor in a suitable binding buffer. For competition experiments, pre-incubate the DNA with this compound before adding the transcription factor. Include a control reaction with DNA only and another with DNA and this compound only.
-
DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I and the digestion time should be optimized to achieve partial digestion.
-
Stop Reaction: Stop the digestion by adding the stop solution.
-
DNA Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis: Resuspend the DNA pellets in loading buffer, denature by heating, and load onto a denaturing polyacrylamide sequencing gel.
-
Visualization: After electrophoresis, dry the gel and expose it to an X-ray film to visualize the DNA fragments.
Expected Results: In the lane with the transcription factor, a protected region (footprint) will be visible where the protein was bound. In the presence of this compound, this footprint may be diminished or disappear if this compound successfully competes with the transcription factor for binding. A separate footprint may be observed for this compound binding alone in the AT-rich regions.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
Application: To investigate the effect of this compound on the in vivo binding of a transcription factor to its target gene promoters in a cellular context.
Principle: Cells are treated with this compound, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or analyzed by sequencing (ChIP-seq).
Materials:
-
Cell culture materials
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Antibody specific to the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and reagents or DNA sequencing platform
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the transcription factor of interest.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis:
-
ChIP-qPCR: Use primers specific to the target gene promoters to quantify the amount of immunoprecipitated DNA.
-
ChIP-seq: Prepare a library from the immunoprecipitated DNA and perform high-throughput sequencing to identify genome-wide binding sites.
-
Expected Results: A decrease in the amount of immunoprecipitated DNA at specific promoter regions in this compound-treated cells compared to untreated cells would indicate that this compound has inhibited the binding of the transcription factor to its target genes in vivo.
Visualizations
References
Preparing Netropsin Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a well-characterized polyamide antibiotic that binds to the minor groove of double-stranded DNA with high specificity for AT-rich sequences.[1][2] This property makes it a valuable tool in various molecular biology, cell biology, and drug discovery applications. This compound's interaction with DNA can be leveraged to interfere with DNA-protein interactions, visualize nuclear structures, and study DNA conformation.[3][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and use of this compound solutions in common laboratory applications.
Chemical Properties and Solubility
This compound is typically supplied as this compound dihydrochloride. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆N₁₀O₃ · 2HCl | [5] |
| Molecular Weight | 503.39 g/mol | [5] |
| Appearance | Off-white to yellow powder | [6] |
| Solubility (Water) | 20 mg/mL (39.73 mM) with ultrasonic assistance | [5] |
| Solubility (DMSO) | 125 mg/mL (248.32 mM) with ultrasonic assistance | [5] |
| Storage | Store powder at -20°C, protected from light. | [5] |
Stock Solution Preparation
Properly prepared and stored stock solutions are essential for consistent experimental outcomes.
Table 1: this compound Stock Solution Preparation
| Solvent | Concentration | Preparation Steps | Storage |
| Nuclease-free Water | 1 mg/mL (1.99 mM) | 1. Weigh out the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. 2. Add the appropriate volume of nuclease-free water. 3. Briefly vortex and sonicate in a water bath until fully dissolved. 4. Sterilize by passing through a 0.22 µm filter. | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.[7] |
| DMSO | 10 mg/mL (19.87 mM) | 1. Weigh out the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. 2. Add the appropriate volume of DMSO. 3. Briefly vortex and sonicate in a water bath until fully dissolved. | Aliquot into smaller volumes. Store at -20°C for up to 1 year.[7] |
Note: For applications involving live cells, it is crucial to determine the tolerance of the specific cell line to the final concentration of DMSO.
Experimental Protocols
DNA Binding Assays
This compound is frequently used as a competitor or a reference compound in DNA binding studies due to its well-defined interaction with the DNA minor groove.
EMSA is used to study protein-DNA interactions. This compound can be used as a specific competitor for proteins that bind to AT-rich regions.
Protocol:
-
Prepare the Binding Reaction: In a microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water to final volume
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Nuclear extract or purified protein
-
This compound (or vehicle control) at desired concentrations (e.g., 1 µM to 100 µM)
-
-
Incubate: Incubate the reaction mixture at room temperature for 10-15 minutes to allow this compound to bind to the DNA.
-
Add Labeled Probe: Add the radiolabeled or fluorescently labeled DNA probe containing the putative protein binding site.
-
Second Incubation: Incubate the reaction at room temperature for an additional 20-30 minutes.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run in an appropriate buffer (e.g., 0.5x TBE).
-
Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the shifted band corresponding to the protein-DNA complex in the presence of this compound indicates competition for the binding site.
Workflow for EMSA Competition Assay:
Caption: Workflow for an EMSA competition experiment using this compound.
SPR can be used to quantitatively measure the binding kinetics and affinity of this compound to DNA.
Protocol:
-
Immobilize DNA: Immobilize biotinylated DNA containing an AT-rich sequence onto a streptavidin-coated sensor chip.
-
Prepare this compound Solutions: Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP buffer). The concentration range will depend on the binding affinity and should span the expected KD value (e.g., 1 nM to 1 µM).
-
Injection: Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regeneration: Regenerate the sensor surface between injections using a pulse of a high salt solution or a brief change in pH, if necessary.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Table 2: Typical Parameters for this compound-DNA SPR Analysis
| Parameter | Value |
| Ligand | Biotinylated dsDNA with AT-rich sequence |
| Analyte | This compound |
| Immobilization | Streptavidin-coated sensor chip |
| Running Buffer | HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) |
| This compound Concentration Range | 1 nM - 1 µM |
| Flow Rate | 30 µL/min |
| Association Time | 120 - 180 seconds |
| Dissociation Time | 180 - 300 seconds |
Fluorescence Microscopy
This compound exhibits intrinsic fluorescence upon binding to DNA, which allows for its use as a nuclear counterstain in fluorescence microscopy. It preferentially stains the nucleus due to the high concentration of DNA in this organelle.
Protocol for Staining Fixed Cells:
-
Cell Preparation: Grow cells on coverslips and fix with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If targeting nuclear DNA, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Washing: Wash the cells three times with PBS.
-
This compound Staining: Prepare a working solution of this compound in PBS (e.g., 1 µg/mL or approximately 2 µM). Incubate the fixed and permeabilized cells with the this compound solution for 10-20 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filter sets (Excitation ~350 nm, Emission ~460 nm).
Logical Flow for Fixed Cell Staining with this compound:
Caption: Step-by-step process for staining fixed cells with this compound.
Cell Culture Applications
This compound can be used in cell culture to study its effects on cellular processes that involve DNA, such as transcription and replication.
Protocol for Treating Cultured Cells:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Prepare this compound Working Solutions: From a sterile stock solution, prepare working concentrations of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for the desired effect (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., medium with the same final concentration of DMSO or water as the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic effects of this compound.
-
Gene Expression Analysis (e.g., qRT-PCR, Western Blot): To investigate the effect of this compound on the expression of specific genes.
-
Cell Cycle Analysis (e.g., Flow Cytometry): To assess the impact of this compound on cell cycle progression.
-
Signaling Pathway Inhibition by this compound:
This compound's mechanism of action involves binding to the minor groove of AT-rich DNA sequences. This can physically block the binding of transcription factors that recognize these sequences, thereby inhibiting the transcription of their target genes.[3]
Caption: this compound inhibits gene transcription by blocking transcription factor binding.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in aqueous solution | Exceeded solubility limit. | Gently warm the solution and/or sonicate. For higher concentrations, use DMSO as the solvent for the stock solution. |
| No or weak signal in fluorescence microscopy | Insufficient this compound concentration or incubation time. Photobleaching. | Increase the this compound concentration or incubation time. Use an anti-fade mounting medium and minimize exposure to the excitation light. |
| High background staining | Incomplete removal of unbound this compound. | Increase the number and duration of the washing steps after staining. |
| Inconsistent results in cell culture | Degradation of this compound in solution. Inconsistent final solvent concentration. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure the vehicle control has the same final solvent concentration as the treated samples. |
| No competition in EMSA | Protein does not bind to an AT-rich sequence. This compound concentration is too low. | Verify the binding site of the protein of interest. Perform a titration of this compound to determine the optimal concentration for competition. |
Conclusion
This compound is a versatile tool for researchers in various fields. The protocols and data presented in these application notes provide a comprehensive guide for the preparation and use of this compound solutions in a range of laboratory applications. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.
References
- 1. Inhibition of high-mobility-group A2 protein binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and dissociation of the DNA complexes with distamycin A and this compound in the presence of organic solvents, urea and high salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. glpbio.com [glpbio.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
Netropsin in In Vitro Research: A Detailed Guide to Concentration and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the Effective Use of Netropsin in In Vitro Experiments
This compound, a polyamide antibiotic, is a well-characterized DNA minor groove binder with a strong preference for AT-rich sequences. This property has made it a valuable tool in molecular biology, virology, and cancer research. By binding to the minor groove of DNA, this compound can interfere with DNA-protein interactions, inhibit the activity of DNA-dependent enzymes, and modulate gene expression. This document provides a comprehensive overview of the effective concentrations of this compound for various in vitro applications, along with detailed protocols for key experiments.
Data Presentation: this compound Concentration in In Vitro Experiments
The optimal concentration of this compound is highly dependent on the specific application, cell type, and experimental conditions. The following table summarizes reported concentrations and key findings from various in vitro studies to guide researchers in their experimental design.
| Application Area | Assay Type | System/Cell Line | This compound Concentration | Observed Effect/Parameter |
| DNA Binding | Surface Plasmon Resonance (SPR) | Immobilized AT-rich DNA | 0.1 µM - 1 µM | Inhibition of HMGA2 protein binding to DNA. |
| DNA Footprinting | pBR-322 DNA fragment | 7.8 µM - 39 µM | Protection of AT-rich sequences from DNase I cleavage. | |
| Thermal Melting (Tm) | NOS2 Octamer DNA | 50 µM | Increased melting temperature, indicating stabilization of the DNA duplex. | |
| Antiviral Activity | Plaque Reduction Assay / CPE Inhibition | Vero cells (Herpes Simplex Virus-1) | Not explicitly quantified in sources, but antiviral effects noted. | Inhibition of viral replication. |
| Plaque Reduction Assay / CPE Inhibition | Vero cells (Vaccinia Virus) | Not explicitly quantified in sources, but antiviral effects noted. | Inhibition of viral replication. | |
| Cytotoxicity | MTT Assay | Vero cells | Not explicitly quantified in sources, but cytotoxicity is a known effect at higher concentrations. | Reduction in cell viability. |
Mechanism of Action: DNA Minor Groove Binding
This compound's primary mechanism of action involves its specific binding to the minor groove of double-stranded DNA, particularly at sequences rich in adenine (A) and thymine (T) bases. This interaction is non-intercalative and is stabilized by hydrogen bonds and van der Waals forces between the drug and the DNA. By occupying the minor groove, this compound can physically obstruct the binding of DNA-binding proteins, such as transcription factors and enzymes, thereby modulating gene expression and inhibiting viral replication.
Caption: this compound binds to the DNA minor groove, inhibiting protein binding and subsequent processes.
Experimental Workflow: Determining Optimal this compound Concentration
To ensure reliable and reproducible results, it is crucial to determine the optimal concentration of this compound for each specific in vitro experiment. A general workflow for this optimization process is outlined below. This involves a dose-response study to identify the concentration that provides the desired biological effect with minimal cytotoxicity.
Caption: A stepwise workflow for optimizing this compound concentration in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound and to calculate its 50% cytotoxic concentration (CC50).
Materials:
-
Target cells (e.g., Vero, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the this compound concentration to determine the CC50 value.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the antiviral efficacy of this compound by quantifying the reduction in viral plaques.
Materials:
-
Host cells permissive to the virus (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add 1 mL of overlay medium containing various concentrations of this compound to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Plaque Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus, to allow for plaque formation.
-
Cell Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration that reduces the number of plaques by 50%.
DNA Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique to quantitatively measure the binding affinity of this compound to DNA in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., SA chip for biotinylated DNA)
-
Biotinylated DNA oligonucleotide containing an AT-rich sequence
-
This compound solutions of varying concentrations in running buffer
-
Running buffer (e.g., HBS-EP buffer)
-
Streptavidin for sensor chip coating
Procedure:
-
Sensor Chip Preparation: Immobilize streptavidin on the sensor chip surface according to the manufacturer's instructions.
-
DNA Immobilization: Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to achieve a stable immobilization level.
-
Binding Analysis:
-
Inject a series of this compound concentrations over the DNA-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the DNA.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value represents the affinity of this compound for the DNA sequence.
-
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with Netropsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study nucleic acid-protein interactions.[1][2][3] This method can also be adapted to investigate the binding of small molecules, such as the antibiotic Netropsin, to DNA. This compound is a well-characterized minor groove binding agent that exhibits a strong preference for AT-rich sequences of B-DNA.[4][5] Its interaction with DNA can interfere with replication and transcription, making it a subject of interest in drug development.[5] This document provides detailed protocols and application notes for utilizing EMSA to characterize the binding of this compound to DNA.
Principle of the Assay
The EMSA technique is based on the principle that a DNA-protein or DNA-drug complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA.[1][2] When this compound binds to a DNA probe, it forms a complex with a greater molecular weight and altered conformation, resulting in a retarded electrophoretic mobility. This "shift" in migration can be visualized, typically by using a labeled DNA probe (e.g., with radioisotopes or fluorescent dyes). The specificity of the binding can be confirmed through competition assays, where an excess of unlabeled specific DNA is added to the reaction, which should abolish the shifted band.
This compound specifically binds to the minor groove of DNA, with a preference for sequences containing four or more consecutive A-T base pairs.[4] This binding is stabilized by hydrogen bonds and van der Waals interactions.[6][5] The interaction does not intercalate between base pairs or significantly unwind the DNA helix but does cause a slight bending of the helix axis.[6][5]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the interaction of this compound with DNA, which can be useful for experimental design.
| Parameter | Value | DNA Sequence/Context | Method | Reference |
| Binding Affinity (Kd) | 20 - 30 nM | AT-rich sequences (for HMGA2 displacement) | Biosensor-SPR | [7] |
| Binding Affinity (Ka) | 2.9 x 10⁵ M⁻¹ | Calf thymus DNA | Thermal melting, CD, sedimentation | [8] |
| Binding Affinity (Ka) | 1.07 x 10⁵ M⁻¹ | 14mer dsDNA | Capillary Zone Electrophoresis | [9] |
| Binding Stoichiometry | 1 this compound molecule per 6.0 nucleotides | Calf thymus DNA | Thermal melting, CD, sedimentation | [8] |
| Binding Stoichiometry | 1:1 | 14mer dsDNA | Capillary Zone Electrophoresis | [9] |
| Concentration for Inhibition | IC₅₀ = 5.40 µM | Inhibition of colony formation | Antiproliferative Assay | [10] |
| Concentration in EMSA | 10, 20, 40, 80, 160 nM | Competition with MucR1 protein | EMSA | [11] |
| Concentration in Crystallography | 2.9 mM | Co-crystallization with DNA and RT fragment | X-ray Crystallography | [12] |
Experimental Protocols
I. Preparation of Labeled DNA Probe
A. Oligonucleotide Design and Annealing
-
Design complementary single-stranded oligonucleotides containing the target AT-rich binding site for this compound. A typical probe length is 20-40 base pairs.
-
Resuspend the lyophilized oligonucleotides in nuclease-free water or TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) to a final concentration of 100 µM.
-
To anneal, mix equal molar amounts of the complementary strands in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the mixture to cool slowly to room temperature to facilitate proper annealing. This can be achieved by turning off the heat block and leaving the sample in it to cool over 1-2 hours.
B. Probe Labeling (End-Labeling with ³²P)
-
Set up the following reaction in a microcentrifuge tube:
-
Annealed DNA probe (1-5 pmol)
-
10x T4 Polynucleotide Kinase Buffer
-
[γ-³²P]ATP (10 µCi)
-
T4 Polynucleotide Kinase (10 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Purify the labeled probe from unincorporated nucleotides using a spin column (e.g., G-25) according to the manufacturer's instructions.
-
Measure the radioactivity of the purified probe using a scintillation counter to determine the specific activity.
Note: Non-radioactive labeling methods using biotin or fluorescent dyes are also widely available and can be adapted for this protocol.[2]
II. Binding Reaction
-
Set up the binding reactions in microcentrifuge tubes on ice. A typical reaction volume is 20 µL.
-
The following components should be added in the specified order:
-
Nuclease-free water
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol)
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to a final concentration of 25-50 ng/µL. This helps to reduce non-specific binding.
-
This compound at various concentrations (e.g., ranging from nM to µM). A titration is recommended to determine the optimal concentration.
-
-
Gently mix and incubate at room temperature for 15-20 minutes to allow for binding.
-
Add the labeled DNA probe (e.g., 20-50 fmol, ~10,000-20,000 cpm) to each reaction.
-
Incubate the reactions for another 20-30 minutes at room temperature.
III. Polyacrylamide Gel Electrophoresis
-
Prepare a 6-8% non-denaturing polyacrylamide gel in 0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA). The acrylamide:bis-acrylamide ratio should be between 29:1 and 75:1.[1]
-
Pre-run the gel for 30-60 minutes at 100-150 V in 0.5x TBE buffer to equilibrate the gel.
-
Add 2 µL of 10x loading dye (without SDS) to each binding reaction.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at a constant voltage (100-150 V) for 1.5-3 hours, or until the bromophenol blue dye has migrated to the bottom third of the gel. The electrophoresis should be carried out at 4°C or in a cold room to prevent heat-induced dissociation of the complex.
IV. Gel Imaging and Analysis
-
After electrophoresis, carefully remove the gel from the glass plates and wrap it in plastic wrap.
-
Expose the gel to X-ray film or a phosphorimager screen at -80°C. The exposure time will vary depending on the amount of radioactivity in the probe.
-
Develop the film or scan the screen to visualize the bands.
-
The free probe will migrate towards the bottom of the gel, while the this compound-DNA complex will appear as a slower-migrating ("shifted") band.
-
Quantify the intensity of the free and shifted bands using densitometry software to determine the percentage of bound DNA at different this compound concentrations.
Visualizations
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between this compound and double-stranded DNA in capillary zone electrophoresis and affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A host–guest approach for determining drug–DNA interactions: an example using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Netropsin-DNA Binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Netropsin binding to DNA.
Troubleshooting Guide
Issue: No or weak this compound binding observed.
This is a common issue that can arise from several factors related to the DNA substrate, experimental conditions, or the this compound solution itself. Follow this step-by-step guide to diagnose and resolve the problem.
This compound exhibits a strong preference for binding to the minor groove of B-DNA at sites rich in Adenine (A) and Thymine (T).
-
Is your DNA sequence appropriate for this compound binding? this compound requires a sequence of at least four consecutive A/T base pairs for efficient binding, with a preference for sites like AATT and AAAA.[1] The presence of Guanine (G) in the binding site will sterically hinder the interaction.[1]
-
Have you confirmed the integrity of your DNA? Degradation or secondary structures in your DNA can prevent proper binding. Run your DNA on an agarose gel to check for a single, crisp band corresponding to the expected molecular weight.
The composition of your experimental buffer is critical for successful this compound-DNA binding.
-
pH: The optimal pH for this compound binding is generally around neutral (pH 7.0-7.5). Significant deviations can alter the charge of both this compound and DNA, affecting their interaction.[2][3][4]
-
Ionic Strength: High salt concentrations can weaken the electrostatic interactions that contribute to this compound binding. If you are using a high-salt buffer, consider reducing the salt concentration. The binding affinity of this compound is known to decrease with increasing ionic strength.[5]
-
Additives: Avoid high concentrations of chelating agents like EDTA if your experiment is sensitive to divalent cations that might be important for DNA structure.
-
Concentration: Accurately determine the concentration of your this compound stock solution using its molar extinction coefficient (ε₂₉₆ = 21,500 M⁻¹cm⁻¹).[6] An incorrect concentration can lead to misleading results.
-
Integrity: If the solution is old or has been stored improperly, the this compound may have degraded. Consider using a fresh stock solution.
The specific technique you are using to measure binding can have its own set of pitfalls. Refer to the detailed experimental protocols section below for guidance on specific assays.
Troubleshooting Logic Diagram
The following diagram outlines the logical workflow for troubleshooting this compound-DNA binding issues.
Caption: A flowchart for troubleshooting this compound-DNA binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding site for this compound on DNA?
A1: this compound is a minor groove binder that selectively targets AT-rich sequences of B-DNA.[7] It requires a run of at least four A/T base pairs for strong binding.
Q2: Can this compound bind to GC-rich DNA sequences?
A2: No, the presence of guanine's exocyclic amino group in the minor groove sterically hinders this compound from binding.[1]
Q3: How does ionic strength affect this compound binding?
A3: Increasing the ionic strength of the buffer will generally decrease the binding affinity of this compound to DNA due to the shielding of electrostatic interactions.[5]
Q4: What is the expected stoichiometry of this compound binding to a single AATT site?
A4: While the overall stoichiometry is 1:1, studies have shown that this compound can exist in two thermodynamically distinct binding modes at a single AATT site.[8][9]
Q5: Can I use intercalating dyes like Ethidium Bromide at the same time as this compound?
A5: It is not recommended. This compound and intercalators bind to DNA through different mechanisms and can interfere with each other's binding, complicating the interpretation of results.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound-DNA interaction.
| Parameter | Value | DNA Sequence/Conditions | Reference |
| Binding Constant (K) | 2.84 x 10⁸ M⁻¹ | d(GCGAATTCGC)₂ at 25°C | [10] |
| Binding Enthalpy (ΔH) | -9.2 kcal/mol | poly d(AT) at 25°C | [11][12] |
| Molar Extinction Coefficient (ε) | 21,500 M⁻¹cm⁻¹ | at 296 nm | [6] |
| Melting Temperature Increase (ΔTm) | 31°C | upon binding to host duplex | [10] |
Key Experimental Protocols
UV-Vis Spectroscopy for Stoichiometric Analysis
This method can be used to determine the concentration of this compound and to monitor its binding to DNA.
Methodology:
-
Prepare a series of this compound solutions of known concentrations (e.g., 0 to 100 µM) in the desired buffer.
-
Measure the absorbance spectra of these solutions using a UV-Vis spectrophotometer. This compound has characteristic absorbance peaks at approximately 236 nm and 296 nm.[13]
-
Create a standard curve by plotting absorbance at 296 nm versus this compound concentration. This peak is chosen to avoid interference from DNA's absorbance at 260 nm.[14]
-
To determine binding, titrate a known concentration of DNA with increasing concentrations of this compound and monitor the changes in the absorbance spectrum.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively assess the binding of this compound to a DNA fragment.
Methodology:
-
Label your DNA fragment of interest, typically with a radioactive isotope or a fluorescent dye.
-
Incubate the labeled DNA with varying concentrations of this compound in an appropriate binding buffer.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage.
-
Visualize the DNA bands. A shift in the mobility of the DNA fragment upon incubation with this compound indicates binding.[15][16][17] this compound binding can sometimes lead to an increased migration rate for smaller DNA fragments.[15]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a this compound-DNA binding experiment.
Caption: A generalized workflow for conducting a this compound-DNA binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Biologically relevant small variations of intra-cellular pH can have significant effect on stability of protein–DNA complexes, including the nucleosome [frontiersin.org]
- 3. Effect of pH on the Structure and DNA Binding of the FOXP2 Forkhead Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-molecule visualization of the effects of ionic strength and crowding on structure-mediated interactions in supercoiled DNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Break in the Heat Capacity Change at 303 K for Complex Binding of this compound to AATT Containing Hairpin DNA Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic induced electrophoretic mobility shifts of DNA restriction fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophoretic mobility shift assays for the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Netropsin Concentration for Cell Staining: A Technical Support Center
Welcome to the technical support center for optimizing Netropsin concentration for cell staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell staining?
This compound is a polyamide that binds to the minor groove of double-stranded DNA, showing a strong preference for regions rich in adenine (A) and thymine (T). This binding property allows it to be used as a fluorescent stain for cell nuclei. When it binds to DNA, its fluorescence properties are enhanced, making it a useful tool for visualizing the nucleus in fluorescence microscopy.
Q2: What are the excitation and emission wavelengths for this compound?
While this compound's primary absorbance peaks are in the ultraviolet range (approximately 245 nm and 294 nm), its application in fluorescence microscopy relies on exciting its DNA-bound form. Although specific excitation and emission maxima for fluorescent cell staining are not consistently reported across all literature, a common starting point for imaging this compound is to use excitation in the violet or near-UV range (around 350-400 nm) and to detect emission in the blue range (around 450-500 nm), similar to DAPI. However, optimal filter sets should be empirically determined. One study involving a this compound-DNA complex with another dye used a 532 nm excitation laser and a 610 nm emission filter, but this is not typical for observing this compound's intrinsic fluorescence.[1]
Q3: What is a recommended starting concentration for this compound staining?
A definitive, universal starting concentration is not well-established in readily available protocols. However, based on its use in related applications, a concentration range of 1 µM to 25 µM is a reasonable starting point for optimization. Studies have used concentrations of 10 µM and 25 µM to modulate gene expression by targeting AT-rich promoter regions. Another study utilized a 100 µM solution for loading this compound onto DNA nanoparticles.[2] It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: What is a typical incubation time for this compound staining?
Incubation times can vary depending on the cell type, concentration of this compound, and whether the cells are fixed or live. A general starting point would be a 10 to 30-minute incubation at room temperature . Shorter times may be sufficient for live cells, while fixed and permeabilized cells might require longer incubation to ensure the dye penetrates the nucleus.
Q5: What buffers are compatible with this compound?
Phosphate-buffered saline (PBS) is a commonly used and compatible buffer for fluorescent staining procedures and should be suitable for this compound staining. Ensure the pH of the buffer is stable, as significant deviations can affect staining efficiency.
Troubleshooting Guide
Weak or No Nuclear Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | Increase the concentration of this compound in your staining solution. Perform a titration to find the optimal concentration for your cell type. |
| Inadequate Incubation Time | Increase the incubation time to allow for better penetration and binding of the dye to the nuclear DNA. |
| Poor Cell Permeabilization (for fixed cells) | If you are staining fixed cells, ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient to allow this compound to enter the nucleus. |
| Low AT-Content in the Genome | This compound preferentially binds to AT-rich regions of DNA. If the organism you are studying has a very GC-rich genome, the signal may be inherently weaker. |
| Incorrect Microscope Filter Sets | Verify that your microscope's excitation and emission filters are appropriate for visualizing this compound. While not definitively established, start with filter sets used for DAPI and optimize from there.[3] |
| Photobleaching | Minimize exposure of the stained sample to the excitation light. Use an anti-fade mounting medium.[4][5] |
High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Excessive this compound Concentration | A high concentration of the dye can lead to non-specific binding and high background. Reduce the this compound concentration. |
| Insufficient Washing | After staining, ensure you are performing adequate washing steps with PBS to remove unbound this compound.[6] |
| Cell Autofluorescence | Some cell types exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and adjust imaging settings accordingly.[3] |
| Contaminated Buffers or Reagents | Use fresh, sterile-filtered buffers to avoid artifacts from contamination. |
| Precipitation of this compound | Ensure that your this compound stock solution is fully dissolved before diluting it to the working concentration. |
Uneven or Patchy Staining
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Distribution or Clumping | Ensure a single-cell suspension for suspension cells or even seeding for adherent cells to allow for uniform access to the stain. |
| Incomplete Fixation or Permeabilization | Optimize your fixation and permeabilization protocols to ensure all cells are treated uniformly.[6] |
| AT-Rich Heterochromatin Staining | This compound's preference for AT-rich regions may lead to brighter staining of heterochromatin, which can appear as distinct foci within the nucleus. This is an inherent property of the dye. |
Experimental Protocols
General Protocol for Staining Fixed Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the nuclear membrane.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Prepare a working solution of this compound in PBS (start with a concentration between 1 µM and 10 µM). Incubate the cells with the this compound solution for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filter sets (e.g., DAPI filter set).
General Protocol for Staining Suspension Cells
-
Cell Preparation: Harvest suspension cells and wash them twice with PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Fixation: Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS by centrifugation.
-
Permeabilization (Optional but Recommended): Resuspend the cells in PBS containing 0.1-0.5% Triton X-100 and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS by centrifugation.
-
This compound Staining: Resuspend the cell pellet in the this compound working solution (1-10 µM in PBS) and incubate for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS by centrifugation.
-
Mounting: Resuspend the final cell pellet in a small volume of PBS and apply a drop to a microscope slide. Allow to air dry slightly and then mount with a coverslip using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope.
Visual Guides
Caption: General experimental workflows for this compound staining of adherent and suspension cells.
Caption: A logical workflow for troubleshooting common issues in this compound cell staining.
References
- 1. Cooperative Stabilization of Zn2+:DNA Complexes Through this compound Binding in the Minor Groove of FdU-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 5. Mounting Media and Antifades | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Netropsin Solution Preparation and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of Netropsin solutions and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyamide antibiotic that acts as a minor groove binder to double-stranded DNA (dsDNA).[1][2] It specifically recognizes and binds to AT-rich sequences.[1][2] This binding interferes with DNA-dependent processes such as replication and transcription, and can inhibit the activity of enzymes like topoisomerases.[3]
Q2: What is the general solubility of this compound dihydrochloride?
A2: this compound dihydrochloride is a powder that is generally soluble in water.[4][5] Different sources report its solubility in water to be between 1 mg/mL and 20 mg/mL.[3][4] It is also soluble in DMSO and ethanol.[3]
Q3: How should this compound solutions be stored?
A3: It is recommended to store this compound solutions at -20°C.[4] For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use physical methods to dissolve this compound?
A4: Yes, physical methods such as vortexing, sonication in an ultrasonic bath, or gentle warming in a hot water bath can be used to aid in the dissolution of this compound dihydrochloride.[3][6] Ensure the solution is clear before use.[3][6]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from solution can be a frustrating issue during experiments. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: this compound precipitates out of my aqueous solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | The concentration of this compound in your solution may be higher than its solubility under the specific buffer conditions (pH, ionic strength, temperature). | 1. Verify Solubility: Check the solubility of this compound in your specific buffer system. Start with a lower concentration if unsure. 2. Prepare a Fresh Dilution: Prepare a new, more dilute solution from a concentrated stock. |
| pH of the Solution | The solubility of compounds with ionizable groups, like the basic amidine groups on this compound, can be highly pH-dependent.[2] A shift in pH can reduce its solubility. | 1. Measure and Adjust pH: Ensure the pH of your final solution is within the optimal range for this compound solubility. 2. Use a Buffered System: Prepare your this compound solution in a suitable buffer (e.g., PBS or Tris-HCl) to maintain a stable pH. |
| Low Temperature | Solubility of many compounds, including this compound, generally decreases at lower temperatures. Storing solutions at 4°C or on ice for extended periods might lead to precipitation. | 1. Warm Solution Before Use: If a solution has been refrigerated, allow it to warm to room temperature and ensure any precipitate has redissolved before use. Gentle warming and vortexing can help. 2. Prepare Fresh: For critical experiments, prepare the working solution fresh on the day of use. |
| Interaction with Other Solution Components | High salt concentrations or the presence of certain ions in your buffer could potentially lead to the formation of less soluble salts of this compound. | 1. Test Different Buffers: If precipitation is recurrent, try dissolving this compound in an alternative buffer system. 2. Review Additives: Be mindful of any other components being added to your this compound solution that might affect its solubility. |
| Improper Dissolution Technique | This compound powder may not have fully dissolved initially, leading to the appearance of precipitate over time. | 1. Ensure Complete Dissolution: When preparing the stock solution, use physical methods like vortexing, sonication, or gentle warming to ensure the powder is completely dissolved.[3][6] 2. Visual Inspection: Always visually inspect the solution for any undissolved particles before making further dilutions or using it in an experiment. |
Quantitative Solubility Data
The solubility of this compound dihydrochloride can vary depending on the solvent and conditions. The following table summarizes available data.
| Solvent | pH | Temperature | Solubility | Reference |
| Water | Neutral | 25°C | 1 mg/mL | [4] |
| Water | Neutral | Not Specified | 20 mg/mL (ultrasonication may be needed) | [3] |
| DMSO | Not Applicable | Not Specified | 125 mg/mL (ultrasonication may be needed) | [3] |
| Ethanol | Not Applicable | Not Specified | 3.3 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution of this compound
Materials:
-
This compound dihydrochloride (MW: 503.39 g/mol )
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh out 5.03 mg of this compound dihydrochloride powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 10 mL of nuclease-free water to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied.
-
Once fully dissolved, filter-sterilize the solution through a 0.22 µm filter if required for your application.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 100 µM Working Solution in Buffer
Materials:
-
1 mM this compound stock solution (from Protocol 1)
-
Desired sterile buffer (e.g., PBS pH 7.4 or Tris-HCl pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 1 mM this compound stock solution at room temperature.
-
In a sterile tube, add 100 µL of the 1 mM this compound stock solution.
-
Add 900 µL of the desired sterile buffer to the tube.
-
Gently vortex to mix.
-
This will result in a 100 µM working solution of this compound. Use this solution fresh for your experiments.
Visualizations
This compound's Mechanism of Action: DNA Minor Groove Binding
This compound's primary mode of action is its ability to bind to the minor groove of dsDNA, particularly at AT-rich regions. This interaction is non-covalent and involves hydrogen bonding and van der Waals forces. By occupying the minor groove, this compound can displace essential DNA-binding proteins and interfere with cellular processes that require access to the DNA.
Caption: this compound binds to the minor groove of AT-rich dsDNA, preventing the binding of essential DNA-binding proteins.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.
References
Technical Support Center: Issues with Photobleaching of Fluorescent Minor Groove Binders in Microscopy
Welcome to the Technical Support Center for Fluorescent Minor Groove Binders. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with photobleaching and other artifacts when using fluorescent DNA stains that bind to the minor groove, such as DAPI and Hoechst.
While your initial query may have been about Netropsin, it's important to clarify that This compound is a non-fluorescent DNA minor groove binder. The photobleaching issues you are experiencing likely stem from the fluorescent dyes used to visualize cell nuclei, which often bind in a similar fashion to this compound. This guide will focus on troubleshooting these fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photobleaching when using fluorescent minor groove binders like DAPI and Hoechst?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. The primary cause is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These ROS can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. The rate of photobleaching is influenced by the intensity and duration of the excitation light, the concentration of oxygen in the sample, and the intrinsic photostability of the dye.
Q2: I thought I was having issues with this compound photobleaching. Why is the focus on DAPI and Hoechst?
A2: this compound is a well-known minor groove binder, but it does not fluoresce on its own. It is often used in competitive binding assays or to study DNA structure. The fluorescence and subsequent photobleaching you are observing are from the fluorescent dyes used to stain the DNA, such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst stains (e.g., Hoechst 33342 and Hoechst 33258). These dyes also bind to the minor groove of DNA, particularly in AT-rich regions, and are susceptible to photobleaching.
Q3: Which is more photostable, DAPI or Hoechst?
A3: Generally, DAPI is considered to be slightly more photostable than Hoechst dyes.[1][2] However, the perceived stability can be influenced by a variety of factors including the mounting medium, the pH, and the intensity of the excitation light. While Hoechst may be brighter initially, it can photobleach more rapidly under prolonged exposure.
Q4: Can I use antifade reagents to reduce photobleaching of DAPI and Hoechst?
A4: Absolutely. Antifade reagents are chemical compounds included in mounting media that reduce photobleaching by scavenging for free radicals and reactive oxygen species. Common and effective antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO). Using a mounting medium containing an antifade reagent is a highly recommended practice to preserve your fluorescent signal.
Q5: Besides photobleaching, are there other imaging artifacts I should be aware of with DAPI and Hoechst?
A5: Yes. A common artifact is photoconversion . Upon exposure to UV light, both DAPI and Hoechst can be converted into forms that emit green and even red fluorescence.[3][4][5] This can lead to signal bleed-through into other channels and be misinterpreted as colocalization. To avoid this, it is recommended to image the DAPI/Hoechst channel last or to use a 405 nm laser for excitation if available, as it is less prone to causing photoconversion than broad-spectrum UV lamps.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence microscopy of minor groove binder-stained samples.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Solution |
| Incorrect filter set | Ensure you are using the correct filter set for your dye. For DAPI and Hoechst, a UV excitation filter (around 365 nm) and a blue emission filter (around 460 nm) are required. |
| Low dye concentration | Your staining solution may be too dilute. Prepare a fresh working solution and consider increasing the concentration. A typical starting concentration for DAPI and Hoechst is 1 µg/mL.[6][7] |
| Insufficient incubation time | Ensure you are incubating the sample with the dye for a sufficient amount of time. For fixed cells, 5-15 minutes at room temperature is usually adequate.[6][7] |
| Poor cell permeability (for live cells) | DAPI has poor permeability in live cells. For live-cell imaging, Hoechst 33342 is the preferred choice due to its higher cell permeability.[1] |
| Sample storage issues | If you are observing a stored slide, the fluorescence may have faded over time. Store slides at 4°C in the dark to prolong the signal. |
| pH of mounting medium | The fluorescence of some dyes is pH-sensitive. Ensure your mounting medium has a pH between 8.0 and 9.0 for optimal fluorescence of many common fluorophores.[8] |
Problem 2: Rapid Photobleaching (Signal Fades Too Quickly)
| Possible Cause | Solution |
| High excitation light intensity | Reduce the intensity of the excitation light by using neutral density (ND) filters or by lowering the laser power on a confocal microscope. |
| Prolonged exposure to light | Minimize the time your sample is exposed to the excitation light. Use the transmitted light or a lower magnification to find your region of interest before switching to fluorescence imaging. Only expose the sample to the excitation light when actively observing or acquiring an image.[9] |
| Absence of antifade reagent | Always use a high-quality mounting medium containing an antifade reagent like n-propyl gallate or DABCO. |
| Oxygen saturation | While difficult to control in live-cell imaging, for fixed samples, ensuring the mounting medium is well-sealed can help reduce oxygen exchange. |
| Inherent photolability of the dye | If photobleaching is still a significant issue, consider using a more photostable nuclear stain if your experimental setup allows, such as some of the newer far-red DNA dyes. |
Problem 3: High Background or Non-Specific Staining
| Possible Cause | Solution |
| Excess dye | Ensure you are thoroughly washing the sample with PBS or an appropriate buffer after staining to remove unbound dye.[10] |
| Dye precipitation | Hoechst dyes, in particular, can precipitate if stored in dilute solutions or in PBS. Prepare fresh working solutions from a concentrated stock in water or a suitable solvent.[11] |
| Autofluorescence | The sample itself may have endogenous fluorescence. Image an unstained control sample to assess the level of autofluorescence. |
| Mounting medium autofluorescence | Some mounting media, or components like glycerol, can be autofluorescent. Test your mounting medium alone to check for background fluorescence. |
Problem 4: Signal Bleed-through into Other Channels (e.g., Green or Red)
| Possible Cause | Solution |
| Photoconversion | As mentioned in the FAQs, UV excitation can cause DAPI and Hoechst to emit in the green and red spectra.[3][4][5] Image the DAPI/Hoechst channel last. If using a confocal microscope, use a 405 nm laser line for excitation, which minimizes photoconversion. |
| Broad emission spectrum | DAPI and Hoechst have relatively broad emission spectra that can tail into the green channel. Ensure your emission filters are narrow enough to exclude this bleed-through. |
| Incorrect image acquisition settings | When performing multi-color imaging, always acquire single-stained control images to set the correct compensation or sequential scanning parameters to eliminate bleed-through. |
Quantitative Data on Fluorescent Minor Groove Binders
The following table summarizes key photophysical properties of DAPI and Hoechst 33342. Note that these values can vary depending on the local environment (e.g., bound to DNA, in aqueous solution) and experimental conditions.
| Property | DAPI | Hoechst 33342 | Reference(s) |
| Excitation Max (bound to DNA) | ~358 nm | ~350 nm | [12][13] |
| Emission Max (bound to DNA) | ~461 nm | ~461 nm | [12][13] |
| Quantum Yield (bound to DNA) | ~0.62 - 0.92 | ~0.42 | [14][15][16] |
| Relative Photostability | Higher | Lower | [1][2] |
Experimental Protocols
Protocol 1: Staining Fixed Adherent Cells with DAPI with an Emphasis on Minimizing Photobleaching
-
Cell Culture and Fixation:
-
Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS), pH 7.4.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Permeabilization (Optional but Recommended):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times for 5 minutes each with PBS.
-
-
DAPI Staining:
-
Prepare a DAPI working solution of 1 µg/mL in PBS from a concentrated stock solution.
-
Add the DAPI working solution to the coverslips, ensuring the cells are completely covered.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS to remove unbound DAPI.
-
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and wick away excess liquid from the edge using a laboratory wipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish to prevent drying and movement.
-
Allow the mounting medium to cure (if applicable) as per the manufacturer's instructions. Store the slide at 4°C in the dark.
-
Protocol 2: Staining Live Cells with Hoechst 33342 and Minimizing Phototoxicity
-
Cell Culture:
-
Culture cells in a suitable imaging dish or chamber slide.
-
-
Hoechst 33342 Staining:
-
Prepare a working solution of Hoechst 33342 at a concentration of 1-5 µg/mL in pre-warmed culture medium.[7][11] The optimal concentration should be determined empirically for your cell type to minimize toxicity.
-
Replace the existing culture medium with the Hoechst-containing medium.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.[11]
-
-
Imaging:
-
Image the cells directly in the staining solution or after washing with fresh, pre-warmed medium.
-
Crucially, to minimize phototoxicity:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Minimize the duration of exposure. Use time-lapse imaging with the longest possible intervals between acquisitions.
-
Use a heated and CO₂-controlled environmental chamber on the microscope to maintain cell health.
-
-
Protocol 3: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This recipe is adapted from a commonly used formulation.[17][18]
-
Prepare Stock Solutions:
-
10X PBS: Prepare a 10X stock solution of phosphate-buffered saline.
-
20% n-Propyl Gallate: Dissolve 2 g of n-propyl gallate in 10 mL of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
-
Prepare Mounting Medium:
-
In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.
-
While rapidly stirring or vortexing, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
-
Visualizations
Experimental Workflow for Staining and Imaging
Caption: A typical workflow for preparing, staining, and imaging cells with fluorescent minor groove binders.
Photobleaching and Photoconversion Process
Caption: Simplified Jablonski diagram illustrating photobleaching and photoconversion of a fluorophore.
Troubleshooting Logic for Weak or Fading Signal
Caption: A decision tree for troubleshooting weak or rapidly fading fluorescent signals.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. youdobio.com [youdobio.com]
- 7. flowcytometry-embl.de [flowcytometry-embl.de]
- 8. www2.nau.edu [www2.nau.edu]
- 9. researchgate.net [researchgate.net]
- 10. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. biotium.com [biotium.com]
- 13. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 14. researchgate.net [researchgate.net]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Netropsin-DNA Binding
Welcome to the technical support center for researchers dedicated to improving the binding affinity and specificity of Netropsin and its analogs. This resource provides troubleshooting guidance for common experimental challenges and answers frequently asked questions in the field.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
DNase I Footprinting
Question: Why is my DNase I footprinting gel showing no footprint, even with high concentrations of my this compound analog?
Answer:
-
Poor DNA Binding: The most likely reason is that your this compound analog has a low affinity for the DNA sequence. Consider redesigning the analog to enhance its binding. For this compound, which favors AT-rich regions, ensure your target DNA has appropriate binding sites.[1]
-
Incorrect Buffer Conditions: The ionic strength and pH of the binding buffer can significantly impact the interaction. Optimize these conditions. Standard buffers for DNase I footprinting often contain MgCl₂ and CaCl₂.
-
Inactive Protein/Enzyme: Ensure your DNase I is active. Perform a control digestion without the ligand to verify its activity.
-
Probe Quality: Use a high-quality, singly end-labeled DNA probe. Incomplete labeling or probe degradation can obscure results.[2]
Question: My footprinting gel shows smearing in the lanes with the this compound analog. What could be the cause?
Answer:
-
Ligand Precipitation: Your this compound analog might be precipitating at the concentrations used. Try lowering the concentration or adjusting the buffer composition.
-
DNA Degradation: Ensure your DNA probe is intact and not degraded. Run a control lane with the probe alone.
-
Inappropriate DNase I Concentration: Too much DNase I can lead to excessive cleavage and smearing. Optimize the DNase I concentration to achieve, on average, a single nick per DNA molecule.[2]
Question: I see "enhancements" or hypersensitive sites outside the expected binding region. What does this mean?
Answer:
-
DNA Conformational Changes: Ligand binding can induce conformational changes in the DNA that extend beyond the immediate binding site, making some regions more susceptible to DNase I cleavage.[3][4] This can provide valuable information about the allosteric effects of your compound.
-
Probe-Specific Cleavage: The cleavage patterns can be influenced by the probe used. Different nucleases may have different inherent sequence preferences.[3][4]
Surface Plasmon Resonance (SPR)
Question: I am not observing any binding response (no change in Resonance Units, RU) when I inject my this compound analog over the immobilized DNA.
Answer:
-
Low Affinity or Fast Kinetics: The binding affinity might be too low, or the on/off rates might be too fast to be detected by the instrument. Try increasing the concentration of your analog.
-
Inactive DNA Surface: The immobilized DNA may have lost its proper conformation. Ensure that the immobilization process does not interfere with the binding site. It is often best to immobilize short oligonucleotides as ligands on the surface.[5]
-
Mass Transport Limitation: If you are using a high-density DNA surface, mass transport limitations can obscure the binding signal. Try using a lower density surface.
Question: The SPR sensorgram shows a high degree of non-specific binding. How can I reduce this?
Answer:
-
Optimize Buffer Conditions: Increase the salt concentration in the running buffer to reduce electrostatic interactions. Adding a small amount of surfactant (e.g., P20) can also help.
-
Use a Reference Flow Cell: Always use a reference flow cell with an immobilized control DNA sequence (e.g., a GC-rich sequence for a this compound analog) to subtract non-specific binding signals.
-
Blocking Agents: While less common for DNA-small molecule interactions, if you are immobilizing a protein to capture DNA, ensure proper blocking of the sensor surface with agents like BSA.[6]
Question: The binding curves do not fit well to a simple 1:1 binding model. What could be the reason?
Answer:
-
Multiple Binding Sites: Your this compound analog may have multiple binding sites on the DNA sequence with different affinities.[7]
-
Complex Binding Kinetics: The interaction may not follow simple Langmuir kinetics. It could involve conformational changes upon binding or cooperative binding events.
-
Heterogeneous Ligand: Your synthesized this compound analog may not be pure, leading to heterogeneous binding behavior.
Isothermal Titration Calorimetry (ITC)
Question: The heat signals from my ITC experiment are too small to be accurately measured.
Answer:
-
Low Binding Enthalpy: The binding of your this compound analog to the DNA may be primarily entropy-driven, with a very small enthalpy change.[8][9] ITC may not be the ideal technique in this case.
-
Insufficient Concentration: The concentrations of your DNA and ligand may be too low. Ensure that the concentration of the species in the cell is well above the expected dissociation constant (Kd).
-
Inaccurate Concentrations: Precise concentration determination of both the DNA and the ligand is critical for accurate ITC measurements.[10]
Question: My ITC data shows a very sharp transition, making it difficult to accurately determine the binding affinity (Kd).
Answer:
-
Very High Affinity: This is common for high-affinity interactions where the c-window (c = [Macromolecule]/Kd) is very large. In such cases, ITC can provide an accurate measure of the stoichiometry (n) and enthalpy (ΔH), but the Kd will be an upper limit.[11]
-
Displacement Titration: To measure very high affinities, consider performing a displacement titration. Here, you would titrate your high-affinity ligand into a pre-formed complex of DNA and a lower-affinity competitor.
Question: I am observing large heats of dilution when injecting the ligand into the buffer alone.
Answer:
-
Buffer Mismatch: A slight mismatch in the buffer composition between the ligand in the syringe and the DNA solution in the cell can cause significant heats of dilution. Dialyze both the DNA and the ligand against the same buffer batch extensively.[12]
-
Ligand Aggregation/Dissociation: The ligand itself may be undergoing concentration-dependent aggregation or dissociation, which can contribute to the heat signal.
Frequently Asked Questions (FAQs)
Question: What are the most common strategies to increase the binding affinity of this compound?
Answer: Increasing the number of binding moieties is a common strategy. This can be achieved by:
-
Dimerization: Linking two this compound molecules together can create "bis-netropsins" that can span longer DNA sequences, often leading to a significant increase in binding affinity.[13] The length and flexibility of the linker are critical parameters to optimize.[13]
-
Extending the Polyamide Backbone: Synthesizing longer analogs with additional N-methylpyrrole units can increase the number of hydrogen bonds with the DNA minor groove.
Question: How can I alter the DNA sequence specificity of this compound?
Answer: this compound has a strong preference for AT-rich sequences.[1] To target GC base pairs, the chemical structure needs to be modified:
-
Lexitropsins: Replacing the pyrrole rings of this compound with imidazole rings can introduce the ability to recognize G-C base pairs.[14] This is because the imidazole nitrogen can act as a hydrogen bond acceptor for the exocyclic amino group of guanine.
-
Hairpin Polyamides: More complex hairpin polyamide structures can be designed to recognize a wider range of DNA sequences with high specificity.
Question: What is the thermodynamic driving force for this compound binding to DNA?
Answer: this compound binding to the minor groove is predominantly enthalpy-driven.[8][9] This is attributed to the formation of favorable hydrogen bonds and van der Waals interactions between the drug and the floor of the minor groove.[8][9][15] The binding is often accompanied by a positive entropy change, which can be attributed to the release of water molecules from the minor groove upon ligand binding.[8][9]
Question: What are the key experimental techniques to characterize the binding of this compound analogs to DNA?
Answer: A combination of techniques is often necessary for a comprehensive characterization:
-
DNase I Footprinting: To determine the preferred binding site and sequence selectivity.[3][4]
-
Surface Plasmon Resonance (SPR): To obtain real-time kinetic data (association and dissociation rate constants) and determine the binding affinity (Kd).[5][7]
-
Isothermal Titration Calorimetry (ITC): To obtain a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Circular Dichroism (CD) Spectroscopy: To assess changes in DNA conformation upon ligand binding.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain high-resolution structural information about the drug-DNA complex.[16]
Quantitative Data on this compound and Analog Binding
| Compound | DNA Sequence | Technique | Binding Affinity (K D )/IC 50 | Reference |
| This compound | AT-rich DNA | SPR | 20 - 30 nM | [7] |
| This compound | Poly(dA-dT) | Various | High Affinity | [13] |
| Bis-netropsin (n=2) | Poly(dA-dT) | Various | Higher than this compound | [13] |
| Lexitropsin (triimidazole) | dG-dC containing sequences | CD Spectroscopy | Binds to dG-dC pairs | [14] |
Note: Binding affinities are highly dependent on the specific DNA sequence, buffer conditions, and experimental technique used. This table provides a general comparison.
Experimental Protocols
DNase I Footprinting
-
Probe Preparation:
-
Generate a DNA fragment of interest (e.g., by PCR or restriction digest).
-
End-label the DNA fragment at a single end using ³²P-ATP and T4 polynucleotide kinase.
-
Purify the labeled probe using gel electrophoresis.[2]
-
-
Binding Reaction:
-
Incubate the labeled probe with varying concentrations of the this compound analog in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂).
-
Allow the binding reaction to reach equilibrium (typically 15-30 minutes at room temperature).
-
-
DNase I Digestion:
-
Add a pre-determined, optimized concentration of DNase I to each reaction.
-
Incubate for a short, precisely timed period (e.g., 1-2 minutes) to achieve partial digestion.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
Denature the DNA by heating.
-
Analyze the digestion products on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the results by autoradiography.
-
Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Immobilize the target DNA oligonucleotide onto the sensor chip surface. It's advisable to immobilize a control DNA sequence on a reference flow cell.[17]
-
-
System Priming:
-
Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP buffer). The running buffer should be consistent with the buffer used to dissolve the this compound analog.
-
-
Analyte Injection:
-
Inject a series of concentrations of the this compound analog over the DNA and reference surfaces.
-
Include several buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare the DNA solution and the this compound analog solution in the same, extensively dialyzed buffer to minimize heats of dilution.[12]
-
Accurately determine the concentrations of both the DNA and the ligand.
-
Thoroughly degas both solutions before the experiment.
-
-
Instrument Setup:
-
Load the DNA solution into the sample cell and the this compound analog solution into the injection syringe.
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell, allowing the system to return to thermal equilibrium between each injection.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and binding affinity (Ka, from which Kd is calculated). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[18]
-
Visualizations
Caption: Logical workflow for the iterative process of improving this compound's binding properties.
Caption: Experimental workflow for DNase I footprinting.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
References
- 1. academic.oup.com [academic.oup.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origins of this compound binding affinity and specificity: correlations of thermodynamic and structural data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 13. This compound and bis-netropsin analogs as inhibitors of the catalytic activity of mammalian DNA topoisomerase II and topoisomerase cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Variation of DNA sequence specificity of DNA-oligopeptide binding ligands related to this compound: imidazole-containing lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Khan Academy [khanacademy.org]
troubleshooting Netropsin-induced DNA conformational changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Netropsin-induced DNA conformational changes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to DNA?
This compound is a minor groove binding agent that preferentially interacts with AT-rich sequences of double-stranded DNA.[1][2][3] It displaces water molecules from the spine of hydration within the minor groove.[1][2] The binding is stabilized by a combination of hydrogen bonds between the amide groups of this compound and the N3 of adenine and O2 of thymine, as well as van der Waals and electrostatic interactions.[1][4] The specificity for AT-rich regions is due to close van der Waals contacts and the steric hindrance that would be created by the exocyclic amino group of guanine in the minor groove.[1][3][5]
Q2: What are the expected conformational changes in DNA upon this compound binding?
Upon binding, this compound induces several conformational changes in the DNA structure:
-
Minor Groove Widening: The minor groove opens by approximately 0.5-2.0 Å to accommodate the drug molecule.[1]
-
Helix Bending: The DNA helix axis bends by about 8 degrees across the binding region.[1]
-
Straightening of A-tracts: this compound binding can eliminate the natural curvature of DNA sequences known as A-tracts.[6][7]
-
Increased DNA Twist: It has been shown to increase the twist per base by about 9° per bound molecule.[2]
Q3: Does this compound bind to other nucleic acid structures?
This compound shows a strong preference for double-stranded DNA. It does not bind to single-stranded DNA or double-stranded RNA.[2] However, studies have shown that this compound can bind to DNA triple helices, although this binding can destabilize the triplex structure.[8][9]
Q4: What are the key thermodynamic characteristics of this compound-DNA binding?
This compound binding to DNA is a thermodynamically favorable process. It is primarily enthalpy-driven, with a large exothermic enthalpy change.[5][10][11] The binding affinity is very high, with association constants (Ka) in the range of 10^5 to 10^9 M⁻¹, depending on the specific DNA sequence and experimental conditions.[10][12]
Troubleshooting Guides
Circular Dichroism (CD) Spectroscopy
Issue 1: No discernible change in the CD spectrum upon addition of this compound.
-
Possible Cause: Incorrect DNA or this compound concentration.
-
Solution: Verify the concentrations of your DNA and this compound stock solutions using UV-Vis spectrophotometry. Ensure you are adding a sufficient concentration of this compound to see a binding event.
-
-
Possible Cause: The DNA sequence lacks a suitable AT-rich binding site.
-
Solution: Confirm that your DNA sequence contains runs of at least four A-T base pairs, which are the preferential binding sites for this compound.[1]
-
-
Possible Cause: Instrument parameters are not optimized.
-
Solution: Ensure the CD spectropolarimeter is properly calibrated. Optimize parameters such as bandwidth, integration time, and the number of scans to improve the signal-to-noise ratio.[13]
-
Issue 2: The induced CD signal is weak or noisy.
-
Possible Cause: Low this compound to DNA ratio.
-
Solution: Perform a titration experiment with increasing concentrations of this compound to determine the optimal ratio for observing a clear induced CD signal.[14]
-
-
Possible Cause: High absorbance of the sample.
-
Solution: The total absorbance of your sample (including buffer, DNA, and this compound) should ideally be below 1.0 to obtain reliable CD data.[15] You may need to use a shorter pathlength cuvette or decrease the concentration of your components.
-
-
Possible Cause: Buffer interference.
-
Solution: Use a buffer that is transparent in the wavelength range of interest. Buffers containing chiral components should be avoided. Always subtract the buffer blank spectrum from your sample spectrum.[14]
-
DNase I Footprinting
Issue 1: No clear footprint is observed despite evidence of binding from other techniques (e.g., EMSA). [16]
-
Possible Cause: Inappropriate DNase I concentration.
-
Solution: Titrate the DNase I concentration to achieve, on average, a single nick per DNA molecule in the absence of this compound.[17] Too much DNase I will obscure the footprint, while too little will result in insufficient cleavage.
-
-
Possible Cause: Insufficient this compound concentration or incubation time.
-
Solution: Increase the concentration of this compound to ensure saturation of the binding site. Also, ensure sufficient incubation time for the binding equilibrium to be reached before adding DNase I.
-
-
Possible Cause: The binding site is too close to the labeled end of the DNA.
-
Solution: The protein binding site should be at least 25bp from the labeled end for clear resolution.[17]
-
Issue 2: Smearing or distorted bands in the gel.
-
Possible Cause: Sample overloading or high salt concentration.
-
Possible Cause: Incomplete denaturation of DNA samples before loading.
-
Solution: Ensure that the loading buffer contains a denaturing agent (e.g., formamide) and that samples are heated sufficiently before loading onto the sequencing gel.[20]
-
-
Possible Cause: Issues with gel polymerization or running conditions.
X-ray Crystallography of this compound-DNA Complexes
Issue 1: Difficulty in obtaining high-quality crystals of the this compound-DNA complex.
-
Possible Cause: Impure or heterogeneous DNA or this compound.
-
Solution: Ensure high purity of both the DNA oligonucleotide and the this compound. For DNA, this may involve purification by HPLC or PAGE.
-
-
Possible Cause: Suboptimal crystallization conditions.
-
Possible Cause: DNA sequence is not amenable to crystallization.
-
Solution: The design of the DNA oligonucleotide is critical. Self-complementary sequences that form blunt-ended duplexes are often used. Flanking GC-rich regions can sometimes improve crystal packing.
-
Issue 2: Poor electron density for the bound this compound molecule.
-
Possible Cause: Low occupancy of the binding site.
-
Solution: Co-crystallization with a stoichiometric excess of this compound may improve occupancy. Soaking pre-formed DNA crystals in a solution containing this compound is another strategy.[23]
-
-
Possible Cause: Disorder of the bound ligand.
-
Solution: The flexibility of the ligand or multiple binding orientations can lead to smeared electron density. Improving crystal quality and collecting data at cryogenic temperatures can sometimes help resolve this.
-
-
Possible Cause: Crystal packing artifacts.
-
Solution: Analyze the crystal packing to determine if lattice contacts are interfering with ligand binding.[24] It may be necessary to screen for different crystal forms.
-
Data Presentation
Table 1: Thermodynamic Parameters of this compound Binding to Different DNA Sequences
| DNA Sequence | Method | Binding Affinity (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Reference |
| poly[d(AT)]·poly[d(AT)] | Calorimetry | 2.84 x 10⁸ (at 25°C) | -9.3 | [5] |
| Calf Thymus DNA | CD | 2.9 x 10⁵ | Not Reported | [12] |
| (GCGAATTCGC)₂ | ITC | ~10⁹ (at 25°C) | -9.2 | [10][11] |
| Hairpin DNA (AATT site) | Native MS | Not directly reported as Kₐ | Not Applicable | [4][25] |
| SELEX 1 and 2 (HMGA2 binding sites) | SPR | Kᴅ of 20-30 nM | Not Applicable | [26] |
Note: Binding affinities and thermodynamic parameters are highly dependent on experimental conditions such as temperature, pH, and buffer composition.
Experimental Protocols
Protocol 1: Circular Dichroism (CD) Titration of this compound with DNA
-
Sample Preparation:
-
Prepare a stock solution of the DNA oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
Determine the exact concentrations of both stock solutions using UV-Vis spectrophotometry.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to the desired wavelength range (e.g., 220-400 nm).
-
Set the temperature control to the desired experimental temperature (e.g., 25°C).
-
Use a quartz cuvette with an appropriate pathlength (e.g., 1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Add a known volume of the DNA stock solution to the cuvette and record its spectrum.
-
Perform a stepwise titration by adding small aliquots of the concentrated this compound stock solution to the DNA in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the CD spectrum.[14]
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Plot the change in CD signal at a specific wavelength (e.g., in the induced ligand band around 315 nm) as a function of the this compound concentration or the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to an appropriate binding model to determine the binding affinity (Kₐ) and stoichiometry.
-
Protocol 2: DNase I Footprinting of this compound on a DNA Fragment
-
Probe Preparation:
-
Binding Reaction:
-
Set up a series of reactions, each containing the labeled DNA probe at a constant, low concentration.
-
Add increasing concentrations of this compound to the reaction tubes. Include a control reaction with no this compound.
-
Incubate the reactions at an appropriate temperature (e.g., room temperature) for a sufficient time (e.g., 20-30 minutes) to allow binding to reach equilibrium.
-
-
DNase I Digestion:
-
Analysis:
-
Purify the DNA fragments from the reaction mixtures.
-
Resuspend the samples in a denaturing loading buffer (e.g., formamide-based).
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound compared to the control lane.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atdbio.com [atdbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Examining the Effects of this compound on the Curvature of DNA A-Tracts Using Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug binding to higher ordered DNA structures: this compound complexation with a nucleic acid triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 19. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mybiosource.com [mybiosource.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. X-ray crystallography of DNA-drug complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A host–guest approach for determining drug–DNA interactions: an example using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanism for the Binding of this compound to Hairpin DNA Revealed Using Nanoscale Ion Emitters in Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DNase i footprinting using PCR-generated end-labeled DNA probes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Netropsin Footprinting Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Netropsin in DNase I or chemical footprinting experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound footprinting?
A: this compound is a minor groove binding agent that preferentially binds to AT-rich sequences of B-DNA.[1] In a footprinting assay, a DNA fragment of interest is end-labeled (typically with 32P or a fluorescent tag) and then incubated with varying concentrations of this compound.[2] A cleaving agent, such as DNase I or hydroxyl radicals, is then added.[3][4] The cleaving agent will cut the DNA at most locations, but the regions where this compound is bound are protected from cleavage. When the resulting DNA fragments are separated by size on a denaturing polyacrylamide gel, the binding sites of this compound appear as a "footprint"—a region of the gel with missing bands compared to a control lane without this compound.
Q2: What DNA sequences does this compound preferentially bind to?
A: this compound shows a strong preference for binding to sequences containing four or more consecutive A•T base pairs, such as AAAA or AATT.[1][5] The binding affinity can be influenced by the specific sequence context; for example, sites containing a 5'-TA-3' dinucleotide sequence may show lower binding constants.[5][6] This is thought to be due to structural alterations in the minor groove that discourage this compound binding.[5]
Q3: What are "hypersensitive sites" and how should I interpret them?
A: Hypersensitive sites are bands on the autoradiogram that appear darker or more intense in the presence of this compound compared to the control lane. These enhancements can occur for several reasons. The binding of this compound can alter the DNA conformation, making certain phosphodiester bonds more accessible or susceptible to cleavage by DNase I.[7] These sites are often observed adjacent to the primary binding site. Quantitative analysis has shown that enhancements can occur where no binding takes place or at weak binding sites.[3][8]
Q4: Can this compound binding be affected by experimental conditions?
A: Yes, several factors can influence this compound-DNA binding. The affinity is sequence-dependent, and binding constants can be affected by the presence of carrier DNA (like calf thymus DNA) in the reaction.[5][9] Temperature also plays a role, with binding enthalpies for most sites being exothermic.[6] Additionally, the choice of cleaving agent can influence the observed footprint, as different agents have distinct cleavage characteristics.[3][10]
Section 2: Troubleshooting Guide
This section addresses common artifacts and problems encountered during this compound footprinting experiments.
Problem 1: No Footprint is Visible
Q: I've run my assay, but I don't see any protected regions on my gel. What could be the cause?
A: The absence of a footprint can stem from several issues, from reagent concentration to problems with the DNA-ligand interaction.
-
Potential Cause 1: Incorrect this compound Concentration. If the concentration is too low, insufficient binding will occur. If it's too high, it could lead to non-specific binding or aggregation, obscuring a clear footprint.
-
Solution: Perform a titration experiment with a wide range of this compound concentrations to determine the optimal amount needed to see a clear footprint for your specific DNA sequence.
-
Potential Cause 2: Suboptimal Binding Conditions. The incubation time, temperature, or buffer composition may not be favorable for the this compound-DNA interaction.
-
Solution: Ensure your binding buffer conditions are optimized. Standard protocols often suggest incubating the DNA probe with the binding protein or ligand for 10-60 minutes at temperatures ranging from 4°C to 37°C.[7] Verify the salt concentration (e.g., 50-200mM KCl) and pH of your buffer.[7]
-
Potential Cause 3: No High-Affinity Binding Site. The DNA fragment you are using may not contain a suitable AT-rich sequence for this compound binding.
-
Solution: Verify the sequence of your DNA fragment to confirm the presence of at least four consecutive A•T base pairs. If none exist, you will need to use a different DNA template.
Problem 2: Smeared Bands on the Gel
Q: My lanes are smeared, and I cannot resolve individual bands. What went wrong?
A: Smeared bands are a common issue in electrophoresis and can point to problems with sample preparation, enzyme activity, or the gel run itself.[11]
-
Potential Cause 1: Over-digestion by DNase I. Too much DNase I activity will result in the DNA being degraded into very small fragments, which appear as a smear at the bottom of the gel.[7] The goal is to have, on average, only one random nick per DNA molecule.[7]
-
Solution: Perform a DNase I titration experiment without this compound. Test a range of enzyme concentrations to find the amount that results in an even ladder of bands, where about 50% of the initial end-labeled probe remains intact.[7]
-
Potential Cause 2: Sample Degradation. The DNA probe may have been degraded by contaminating nucleases before or during the experiment.[11]
-
Solution: Use sterile, nuclease-free water and reagents. Ensure proper handling techniques to avoid contamination. Storing DNA probes and reagents at appropriate temperatures is also critical.
-
Potential Cause 3: Improper Sample Loading or Gel Conditions. High salt concentration in the sample, incomplete denaturation, or running the gel at too high a voltage can cause smearing.[11][12]
-
Solution: After the footprinting reaction, purify the DNA fragments, for example, by phenol/chloroform extraction followed by ethanol precipitation, to remove salts and proteins.[7] Ensure the sample is fully resuspended in loading buffer and heated (e.g., to 90°C) before loading.[7] Run the gel at a constant, appropriate voltage to avoid excessive heat generation.[11]
Problem 3: Distorted or "Smiling" Bands
Q: The bands on my gel are curved instead of straight. How can I fix this?
A: This artifact, often called "smiling," is typically caused by uneven heat distribution across the gel during electrophoresis.[11]
-
Potential Cause: Uneven Gel Heating. The center of the gel can become hotter than the edges, causing lanes in the middle to migrate faster.[11] This is more common at high voltages.
-
Solution: Reduce the voltage and increase the run time. Ensure the electrophoresis apparatus has adequate cooling. Using a buffer with the correct concentration is also important, as incorrect buffer resistance can exacerbate heating issues.[11]
Problem 4: Weak or Faint Signal
Q: The bands on my autoradiogram are very faint. How can I improve the signal? A: A weak signal usually indicates an issue with DNA labeling, quantity, or recovery.
-
Potential Cause 1: Low Specific Activity of Labeled Probe. The efficiency of the end-labeling reaction was poor.
-
Solution: Use high-quality reagents for the labeling reaction, such as high specific activity [γ-32P]ATP for kinase labeling.[7] Ensure that buffers used for DNA precipitation do not contain ammonium ions, which inhibit T4 Polynucleotide Kinase.[7] After labeling, purify the probe to remove unincorporated nucleotides.[7]
-
Potential Cause 2: Insufficient Amount of DNA. Not enough labeled probe was added to the reaction, or a significant amount was lost during purification steps.
-
Solution: Start with a sufficient quantity of DNA for labeling (e.g., 5-10 picomoles).[13] Be careful during ethanol precipitation and washing steps to avoid losing the DNA pellet.
-
Potential Cause 3: Incomplete Resuspension. The final DNA pellet was not fully dissolved in the loading buffer before loading onto the gel.[7]
-
Solution: Vortex the sample well after adding loading buffer and heat it to 90°C to ensure the DNA is completely denatured and dissolved.[7]
Section 3: Data Presentation & Protocols
Optimizing Reaction Conditions
The following table provides a starting point for optimizing key parameters in a DNase I footprinting experiment. The optimal values must be determined empirically for each new DNA-binding protein or ligand.[7]
| Parameter | Recommended Range | Notes |
| Binding Incubation Time | 10 - 60 minutes | Must be determined for each DNA/probe combination.[7][13] |
| Binding Temperature | 4°C - 37°C | Must be determined for each DNA/probe combination.[7][13] |
| KCl/NaCl Concentration | 50 - 200 mM | Higher salt concentrations can increase binding specificity.[7] |
| MgCl₂ Concentration | 0 - 10 mM | DNase I requires divalent cations like Mg²⁺ or Ca²⁺.[7] |
| DNase I Digestion Time | 30 - 120 seconds | Keep this time constant while titrating the enzyme concentration.[7] |
| DNase I Concentration | Titrate for ~1 nick/molecule | The goal is ~50% of the probe remaining intact.[7] |
Detailed Protocol: Standard DNase I Footprinting Assay
This protocol provides a general framework. Concentrations and incubation times should be optimized as described above.
-
Prepare the DNA Probe:
-
Binding Reaction:
-
In separate tubes, mix the labeled DNA probe (e.g., 10,000-20,000 cpm) with the appropriate binding buffer.
-
Add varying concentrations of this compound to each tube. Include a "no this compound" control lane.
-
Incubate the reactions under optimized conditions (e.g., 30 minutes at 25°C) to allow this compound to bind to the DNA.[13]
-
-
DNase I Digestion:
-
Stop Reaction and Purify DNA:
-
Gel Electrophoresis and Visualization:
-
Resuspend the dried DNA pellets in a formamide-based loading buffer.[7]
-
Denature the samples by heating them to 90°C for 5 minutes.[7]
-
Resolve the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel (6-8%).[7]
-
After electrophoresis, transfer the gel to filter paper, dry it, and expose it to X-ray film or a phosphorimager screen for visualization.
-
Section 4: Visual Guides
Experimental Workflow
Caption: General workflow for a this compound DNase I footprinting experiment.
Troubleshooting Logic
References
- 1. The molecular origin of DNA-drug specificity in this compound and distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyl radical footprinting of the sequence-selective binding of this compound and distamycin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic data from drug-DNA footprinting experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 12. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
Technical Support Center: Optimizing Netropsin-DNA Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the buffer conditions for Netropsin binding to DNA.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-DNA binding experiments in a question-and-answer format.
Q1: My this compound binding affinity (K D ) is much weaker than expected. What are the likely causes?
A1: Several factors can lead to lower-than-expected binding affinity. Consider the following:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of your buffer can significantly impact this compound's binding affinity. This compound binding is known to be sensitive to these parameters.
-
Incorrect DNA Sequence: this compound preferentially binds to AT-rich regions in the minor groove of DNA.[1][2][3] Ensure your DNA sequence contains a suitable binding site (e.g., AATT).[4] The presence of GC base pairs can sterically hinder binding.[5]
-
Non-Specific Binding: In techniques like Surface Plasmon Resonance (SPR), non-specific binding of this compound or other proteins to the sensor surface can interfere with accurate measurements.[6]
-
DNA Conformation: The conformation of your DNA (e.g., hairpin vs. duplex) can influence binding thermodynamics.[4][7]
Q2: I'm observing inconsistent or noisy data in my Isothermal Titration Calorimetry (ITC) experiment. How can I improve my results?
A2: Inconsistent ITC data can stem from several sources. Here are some troubleshooting steps:
-
Buffer Mismatch: Ensure that the buffer used to dissolve the DNA and the this compound are identical. Even minor differences in buffer composition can lead to large heat of dilution artifacts.
-
Inaccurate Concentrations: Precisely determine the concentrations of your DNA and this compound solutions. Spectrophotometric methods are commonly used for this purpose.[8]
-
Presence of Air Bubbles: Degas your solutions before loading them into the ITC instrument to prevent the formation of air bubbles, which can cause significant noise in the data.
-
Complex Binding Stoichiometry: It has been reported that this compound can exhibit two thermodynamically different binding modes to a single AATT site.[4][7] This can lead to complex ITC profiles that may be misinterpreted as poor data quality.
Q3: In my Surface Plasmon Resonance (SPR) experiment, I'm seeing high non-specific binding. What can I do to minimize this?
A3: High non-specific binding is a common issue in SPR experiments. The following strategies can help:
-
Optimize Salt Concentration: Increasing the salt concentration in your running buffer can help to reduce non-specific electrostatic interactions.[6]
-
Include a Surfactant: Adding a non-ionic surfactant, such as P-20, to your running buffer is a standard practice to minimize non-specific binding to the sensor chip surface.[6]
-
High Flow Rate: Using a higher flow rate during the experiment can help to reduce mass transport limitations and minimize non-specific interactions.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound binding to DNA?
A1: Most studies on this compound-DNA binding are conducted at or near neutral pH (pH 7.0 - 7.4).[4][6] The dicationic nature of this compound is important for its interaction with the negatively charged DNA backbone, and extreme pH values could alter its charge state and binding affinity.
Q2: How does ionic strength affect this compound-DNA binding?
A2: The binding of this compound to DNA is sensitive to ionic strength.[9] The interaction is partly electrostatic, involving the positively charged ends of this compound and the negatively charged phosphate backbone of DNA.[2][6] Therefore, very high salt concentrations can weaken the binding affinity by shielding these electrostatic interactions. However, a moderate amount of salt is often necessary to maintain DNA structure and reduce non-specific binding.[6]
Q3: What is the effect of temperature on this compound binding?
A3: this compound binding to DNA is an exothermic process, meaning the binding affinity generally decreases as the temperature increases.[10] The binding is predominantly enthalpy-driven.[5] It's crucial to maintain a constant and controlled temperature throughout your experiment for reproducible results. Temperature-dependent studies can provide a complete thermodynamic profile of the interaction.[8]
Experimental Protocols & Data
Table 1: Summary of Buffer Conditions for this compound-DNA Binding Studies
| Technique | Buffer Components | pH | Salt Concentration | Temperature (°C) | Reference |
| ITC | 20 mM Phosphate, 0.1 mM EDTA | 7.0 | 20 mM NaCl | 5 | |
| ITC | 0.15 M Ammonium Acetate | Not Specified | 150 mM | Not Specified | |
| SPR | 10 mM HEPES, 3 mM EDTA, 0.05% P-20 | 7.4 | 200 mM NaCl | 25 | [6] |
| PAGE | 89 mM Tris, 89 mM Boric Acid, 2 mM EDTA | 8.3 | Not Applicable | 20 | [4] |
| CE | 20 mM Sodium Phosphate | 7.28 | 33 mM Na⁺ | Not Specified | [11] |
Detailed Methodologies
Isothermal Titration Calorimetry (ITC):
ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation:
-
Prepare DNA and this compound solutions in the exact same, degassed buffer. A common buffer is 20 mM sodium phosphate with 20 mM NaCl and 0.1 mM EDTA at pH 7.0.[4]
-
Determine the concentrations of DNA and this compound accurately using UV/Vis spectrophotometry. The molar extinction coefficient for this compound at 296 nm is 2.15 x 10⁴ M⁻¹ cm⁻¹.[8]
-
-
ITC Experiment:
-
Typically, the DNA solution is placed in the sample cell and the this compound solution in the injection syringe.
-
A series of small injections of the this compound solution are made into the DNA solution while the heat released or absorbed is measured.
-
A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
-
Visualizations
Caption: Experimental workflow for optimizing buffer conditions.
Caption: this compound binding in the DNA minor groove.
Caption: Troubleshooting decision tree for this compound binding.
References
- 1. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Break in the Heat Capacity Change at 303 K for Complex Binding of this compound to AATT Containing Hairpin DNA Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Netropsin Drug Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Netropsin drug delivery systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of this compound delivery systems.
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading/Encapsulation Efficiency | 1. Poor solubility of this compound in the organic phase: If using an emulsion or nanoprecipitation method, insufficient dissolution of this compound in the solvent will lead to low encapsulation. 2. Drug partitioning into the external aqueous phase: this compound has some water solubility, which can lead to its loss from the nanoparticles during formulation. 3. Suboptimal drug-to-carrier ratio: An excess of this compound relative to the carrier material can result in inefficient loading.[1] 4. Rapid nanoparticle formation: In methods like nanoprecipitation, if the nanoparticles form too quickly, there may be insufficient time for the drug to be effectively entrapped. | 1. Optimize the solvent system: Use a solvent or a co-solvent system in which this compound has higher solubility. 2. Adjust the pH of the aqueous phase: For hydrophilic drugs, modifying the pH can sometimes reduce their solubility in the aqueous phase and favor partitioning into the nanoparticles.[2] 3. Optimize the drug-to-carrier ratio: Experiment with different ratios to find the optimal loading capacity of your specific delivery system.[1] 4. Control the mixing rate: In nanoprecipitation, a slower addition of the organic phase to the aqueous phase can sometimes improve encapsulation efficiency. |
| Initial Burst Release | 1. Surface-adsorbed drug: A significant amount of this compound may be adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core. 2. High drug loading: Very high drug loading can lead to the formation of drug crystals on the nanoparticle surface, which dissolve rapidly. 3. Porosity of the carrier: A porous carrier matrix allows for the rapid diffusion of the drug upon contact with the release medium. | 1. Implement a coating strategy: Applying a coating, such as calcium ions on DNA nanoparticles, can create a physical barrier to slow down the initial release.[3] 2. Optimize drug loading: Aim for a drug loading level that is well-dispersed within the carrier matrix to minimize surface deposition. 3. Select a denser carrier material or crosslink the existing carrier: This can reduce the porosity and slow down the initial drug release. |
| Poor Stability of the Formulation | 1. Hydrolysis of this compound: The amide bonds in this compound can be susceptible to hydrolysis, especially at non-optimal pH. 2. Aggregation of nanoparticles: The formulation may not be colloidally stable, leading to aggregation and sedimentation over time. 3. Degradation of the carrier material: The carrier itself may be unstable under the storage conditions. | 1. Control the pH of the formulation: Maintain the pH of the formulation where this compound exhibits maximum stability. Studies on similar molecules suggest optimal stability at around pH 3.0. 2. Use appropriate stabilizers: Incorporate stabilizers or surfactants in your formulation to prevent nanoparticle aggregation. 3. Optimize storage conditions: Store the formulation at recommended temperatures (e.g., 4°C or -20°C) and protect it from light to minimize degradation.[4] |
| Inaccurate Quantification of this compound | 1. Interference from other components: The carrier material (e.g., DNA) or other excipients may absorb at the same wavelength as this compound. 2. Incomplete extraction of the drug: When measuring encapsulated drug, the extraction method may not be efficient enough to recover all the loaded this compound. | 1. Use a specific wavelength for UV-Vis spectroscopy: this compound has a distinct absorbance peak at 294 nm, which can be used for quantification to avoid interference from DNA, which has a major peak at 260 nm.[1][3] 2. Validate your extraction method: Ensure that the solvent and procedure used for extracting this compound from the delivery system provide complete recovery. This can be verified by spiking known amounts of this compound into blank nanoparticles and measuring the recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a drug delivery system for this compound?
A1: The primary challenges include potential cytotoxicity, low drug loading efficiency, and a tendency for an initial burst release from the carrier system.[5][6] Overcoming these requires careful design of the delivery vehicle to ensure controlled and sustained release.
Q2: Is this compound water-soluble? There seems to be conflicting information.
A2: While some sources refer to it as water-soluble, others suggest it has poor solubility.[7] this compound is available as a dihydrochloride salt, which generally has better aqueous solubility than the free base. However, its solubility can still be a limiting factor in certain formulations. It is best to experimentally determine the solubility in your specific buffer or formulation medium.
Q3: How can I control the release rate of this compound from my delivery system?
A3: A common strategy is to use a coating on your nanoparticles. For instance, a layer of calcium ions on DNA nanoparticles has been shown to slow down the release of this compound by creating a physical barrier.[3] The density and thickness of this coating can be varied to tune the release profile.
Q4: What is the mechanism of action of this compound that a delivery system should facilitate?
A4: this compound is a minor groove binder that selectively targets AT-rich sequences in DNA.[8] This binding can interfere with the activity of transcription factors, thereby modulating gene expression. An effective delivery system should protect this compound and deliver it to the cell nucleus to enable this interaction.
Q5: How can I improve the stability of my this compound formulation?
A5: Stability can be enhanced by conjugating this compound to other molecules, such as camptothecin, which has been shown to improve stability by 20-fold.[9] Additionally, optimizing the pH of the formulation and storing it at low temperatures (4°C or -20°C) in the dark can help minimize degradation.[4]
Quantitative Data Summary
| Parameter | Delivery System | Value | Reference |
| Loading Efficiency | DNA Nanoparticles (DNAp) | 80% within 5 minutes | [3] |
| Drug to Carrier Ratio | This compound-loaded DNAp | 0.4 mg this compound per 1 mg DNAp | [3] |
| IC50 Value | Camptothecin-Netropsin Conjugate | 0.08 µM (against ovarian adenocarcinoma cell line) | [9] |
| Melting Temperature (Tm) Shift | DNA with this compound | Increase from 47.7°C to 60.7°C | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded DNA Nanoparticles (DNAp@Ne)
Objective: To load this compound into pre-formed DNA nanoparticles.
Materials:
-
DNA nanoparticles (DNAp)
-
This compound dihydrochloride
-
Nuclease-free water
-
Microcentrifuge tubes
-
Sonicator
-
Microcentrifuge
Procedure:
-
Prepare a 100 µM aqueous solution of this compound in nuclease-free water.
-
Resuspend the DNAp in the this compound solution to a final DNAp concentration of 100 ng/µL.
-
Incubate the mixture at 25°C overnight with gentle agitation.
-
After incubation, centrifuge the mixture at 8000 rpm for 5 minutes to pellet the DNAp@Ne.
-
Carefully remove the supernatant, which contains the unloaded this compound.
-
Wash the pellet by resuspending it in nuclease-free water (twice the initial volume) and centrifuging again at 8000 rpm for 5 minutes.
-
Repeat the washing step three times to remove any unbound this compound.
-
After the final wash, resuspend the DNAp@Ne pellet in the desired volume of nuclease-free water.
-
Sonicate the final suspension for 5 minutes to ensure the nanoparticles are well-dispersed and to prevent aggregation.[3]
Protocol 2: Quantification of this compound Loading using UV-Vis Spectroscopy
Objective: To determine the amount of this compound loaded into the DNA nanoparticles.
Materials:
-
This compound-loaded DNA nanoparticles (DNAp@Ne) from Protocol 1
-
Unloaded DNA nanoparticles (DNAp) as a control
-
Nuclease-free water
-
UV-Vis Spectrophotometer (e.g., Nanodrop)
Procedure:
-
Preparation of Standard Curve:
-
Measurement of Unloaded this compound:
-
Collect the supernatant from the first centrifugation step in Protocol 1 (step 5).
-
Measure the absorbance of the supernatant at 294 nm.
-
Use the standard curve to determine the concentration of unloaded this compound in the supernatant.
-
-
Calculation of Loading Efficiency:
-
Calculate the initial total amount of this compound added.
-
Calculate the amount of unloaded this compound in the supernatant.
-
The amount of loaded this compound is the difference between the total initial amount and the unloaded amount.
-
Encapsulation Efficiency (%) = [(Total this compound - Unloaded this compound) / Total this compound] x 100.
-
-
Direct Measurement (Optional):
-
To confirm, you can also measure the absorbance of the final DNAp@Ne suspension. A clear increase in absorbance at 294 nm compared to the blank DNAp control will be observed. However, for accurate quantification, the supernatant depletion method is often more reliable due to potential light scattering from the nanoparticles.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound-loaded DNA nanoparticles.
Caption: Proposed signaling pathway for this compound's therapeutic action.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(I)lactide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles [mdpi.com]
- 6. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Camptothecin conjugated with DNA minor-groove binder this compound: enhanced lactone stability, inhibition of human DNA topoisomerase I and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Netropsin Binding Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex data from Netropsin binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to DNA?
This compound is a minor groove binding agent that shows a strong preference for AT-rich regions of double-stranded DNA.[1][2] The binding is primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[3][4] Specifically, the amide groups of this compound form hydrogen bonds with the N3 of adenine and O2 of thymine on the floor of the minor groove.[4][5] This interaction displaces the spine of hydration, a key feature of the minor groove in AT-rich sequences.[1][4] The crescent shape of the this compound molecule is complementary to the curvature of the DNA minor groove, contributing to the stability of the complex.[4]
Q2: Why does my Isothermal Titration Calorimetry (ITC) data for this compound binding show a complex binding isotherm, suggesting more than one binding event?
This is a frequently observed phenomenon in ITC studies of this compound. The data often fits best to a two-site or two-mode binding model, even when there is only a single recognized AATT binding site in the DNA sequence.[6][7][8] Two main hypotheses have been proposed to explain this:
-
Two Thermodynamically Distinct Binding Modes: This is the more widely supported explanation. It suggests that this compound can bind to a single AATT site in two different conformations, each with a distinct thermodynamic signature (enthalpy and entropy).[6][8][9] These two modes are in equilibrium, and their relative populations can be influenced by factors such as the DNA sequence flanking the binding site.[8]
-
This compound-Induced DNA Structural Changes: An alternative, though less supported, hypothesis was that this compound binding could induce a transition of hairpin DNA structures to duplexes, which would also result in a complex ITC profile.[3][10] However, studies using complementary techniques like native PAGE and mass spectrometry have largely refuted this for many common experimental setups.[6][8]
Q3: How does the DNA sequence flanking the AT-rich binding site affect this compound binding affinity?
The sequences flanking the core AT-rich binding site can significantly influence this compound's binding affinity. The presence of a T-A step within the binding site has been shown to decrease the binding constant, possibly due to a slight alteration in the minor groove structure that hinders optimal drug-DNA contacts.[11] Conversely, sequences like AATT and AAAT, which do not contain a T-A step, generally exhibit higher binding affinities.[12] The local DNA conformation, influenced by flanking sequences, plays a crucial role in the precise positioning and interaction of this compound within the minor groove.
Q4: What is the expected stoichiometry of this compound binding to a single AATT site?
For a single AATT binding site, the expected stoichiometry is 1:1 (one this compound molecule per DNA duplex).[6] However, in competition assays where this compound displaces a larger protein with a broader binding footprint, it's possible for two this compound molecules to bind to a longer AT-rich tract that was previously occupied by the single protein.[10]
Troubleshooting Guides
Isothermal Titration Calorimetry (ITC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Complex binding isotherm (not a simple sigmoidal curve) | This compound exhibiting two distinct binding modes at a single AATT site. | This is an expected outcome for this compound. Analyze the data using a two-site or two-independent-sites binding model.[6][7][8] |
| Buffer mismatch between the syringe (this compound) and the cell (DNA). | Ensure identical buffer composition, including pH and salt concentration, for both the this compound and DNA solutions to minimize heats of dilution.[13] | |
| Presence of air bubbles in the cell or syringe. | Thoroughly degas all solutions before the experiment. | |
| Low signal-to-noise ratio | Low binding enthalpy (ΔH). | Increase the concentration of the macromolecule (DNA) in the cell and the ligand (this compound) in the syringe. |
| Inaccurate sample concentrations. | Accurately determine the concentrations of both this compound and DNA solutions spectrophotometrically. | |
| Precipitation during titration | This compound or DNA concentration is too high, leading to aggregation. | Reduce the concentrations of both this compound and DNA. Ensure the buffer conditions are optimal for solubility. |
Surface Plasmon Resonance (SPR)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or very low binding signal | Inactive immobilized DNA. | Ensure the DNA is correctly folded and stable on the sensor chip surface. Consider using a different immobilization strategy (e.g., biotin-streptavidin capture). |
| Low this compound concentration. | Increase the concentration of this compound injected over the surface. The concentration range should ideally span 10-fold below to 10-fold above the expected Kd.[4][14] | |
| Mass transport limitation. | Increase the flow rate to ensure this compound is reaching the surface efficiently. | |
| High non-specific binding | This compound is binding to the sensor surface or reference channel. | Add a blocking agent like BSA or use a different sensor chip surface chemistry.[15] Increase the salt concentration in the running buffer to reduce electrostatic interactions. |
| Difficulty in regenerating the sensor surface | Strong this compound-DNA interaction. | Test a range of regeneration solutions, starting with milder conditions (e.g., low pH glycine) and progressing to harsher ones if necessary.[5][15] Adding glycerol to the regeneration solution can sometimes help preserve the activity of the immobilized DNA.[5] |
DNase I Footprinting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No clear footprint observed | Insufficient this compound concentration. | Increase the concentration of this compound to ensure saturation of the binding site. |
| DNase I concentration is too high or too low. | Perform a DNase I titration to determine the optimal concentration that gives a good ladder of digestion products in the absence of this compound.[3][16] | |
| Non-optimal binding conditions. | Optimize buffer conditions (salt concentration, pH, temperature) to favor this compound-DNA binding. | |
| "Smearing" of bands in the gel | DNA degradation by contaminating nucleases. | Use high-purity reagents and sterile techniques. Include a control with no DNase I to check for endogenous nuclease activity. |
| Incomplete denaturation of DNA samples before loading. | Ensure samples are fully denatured by heating in formamide-containing loading buffer before loading on the gel. | |
| Hypersensitive sites observed | This compound-induced conformational changes in the DNA. | This can be a real result, indicating that this compound binding alters the DNA structure, making certain phosphodiester bonds more accessible to DNase I. These sites often flank the core binding region.[17] |
Quantitative Data Summary
Table 1: Thermodynamic Parameters of this compound Binding to Different DNA Sequences
| DNA Sequence | Method | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| poly[d(A-T)]·poly[d(A-T)] | Calorimetry | 2.84 x 108 | -9.3 | -2.2 | - | [18] |
| poly(dA)·poly(dT) | Calorimetry | - | -2.2 | -10.0 | - | [19] |
| [d(GCGAATTCGC)]2 | Calorimetry | ~109 | - | - | 1:1 | [18][20] |
| Hairpin with GCG-AATT | ITC (Site 1) | 1.1 x 108 | -2.8 | -8.2 | 0.53 | [11] |
| Hairpin with GCG-AATT | ITC (Site 2) | 1.6 x 107 | -15.1 | 5.5 | 0.47 | [11] |
| Hairpin with CGC-AATT | ITC (Site 1) | 1.3 x 108 | -3.1 | -7.9 | 0.58 | [11] |
| Hairpin with CGC-AATT | ITC (Site 2) | 2.0 x 107 | -15.9 | 6.2 | 0.42 | [11] |
| Hairpin with CG-AATT | ITC (Site 1) | 6.1 x 107 | -5.2 | -5.4 | 0.54 | [11] |
| Hairpin with CG-AATT | ITC (Site 2) | 2.5 x 107 | -12.9 | 3.1 | 0.46 | [11] |
| Hairpin with GC-AATT | ITC (Site 1) | 7.9 x 107 | -4.8 | -5.9 | 0.58 | [11] |
| Hairpin with GC-AATT | ITC (Site 2) | 3.2 x 107 | -13.9 | 4.0 | 0.42 | [11] |
Note: Thermodynamic parameters can vary depending on experimental conditions such as temperature, pH, and salt concentration.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a stock solution of this compound and the DNA oligonucleotide in the same, thoroughly degassed buffer. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.
-
Accurately determine the concentration of both this compound and DNA solutions using UV-Vis spectrophotometry.
-
The typical concentration for DNA in the sample cell is 10-50 µM, and the this compound concentration in the syringe should be 10-20 times higher than the DNA concentration.[13]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Load the DNA solution into the sample cell and the this compound solution into the injection syringe, ensuring no air bubbles are present.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the DNA solution.
-
Allow the system to return to thermal equilibrium between each injection. The spacing between injections is typically 180 seconds.[1]
-
Collect the heat change data for each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting isotherm to a suitable binding model (e.g., a two-site or two-independent-sites model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling or a streptavidin-coated chip for biotinylated DNA).
-
Immobilize the DNA oligonucleotide onto the sensor chip surface according to the manufacturer's protocol. For competition assays, a protein that binds the same DNA sequence can be immobilized.[21]
-
-
System Priming and Stabilization:
-
Prime the SPR system with running buffer (e.g., HBS-EP buffer).
-
Allow the baseline to stabilize.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of this compound over the sensor surface.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
-
Regeneration:
-
After each this compound injection, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from the reference channel and the buffer injection to obtain the specific binding signal.
-
Plot the steady-state binding response against the this compound concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).
-
Alternatively, perform a global fit of the association and dissociation phases of the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
DNase I Footprinting
-
Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-300 bp) containing the putative this compound binding site.
-
Label one end of the DNA fragment with a radioactive (e.g., 32P) or fluorescent tag.
-
Purify the end-labeled probe.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with increasing concentrations of this compound in a suitable binding buffer.
-
Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve, on average, one nick per DNA molecule.[3]
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
-
-
Analysis:
-
Purify the DNA fragments.
-
Denature the DNA and resolve the fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the no-Netropsin control.
-
Visualizations
Caption: Troubleshooting workflow for complex ITC data.
Caption: General experimental workflow for an SPR experiment.
Caption: Logical flow of a DNase I footprinting experiment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 3. med.upenn.edu [med.upenn.edu]
- 4. portlandpress.com [portlandpress.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 9. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 10. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 20. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 21. DNase i footprinting using PCR-generated end-labeled DNA probes | Springer Nature Experiments [experiments.springernature.com]
Netropsin Non-Specific Binding Technical Support Center
Welcome to the technical support center for researchers utilizing Netropsin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific binding in various experimental applications.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: High Background Signal in Cellular Imaging/Fluorescence Microscopy
Q1: I am observing high background fluorescence in my cell imaging experiments with a fluorescently-labeled this compound analog, making it difficult to distinguish specific nuclear staining. What are the likely causes and how can I resolve this?
A1: High background staining in fluorescence microscopy is a common issue that can obscure the specific localization of this compound. The primary causes are often related to non-specific binding to cellular components other than DNA or suboptimal staining and washing procedures.
Potential Causes and Solutions:
-
Suboptimal Buffer Conditions: The ionic strength and pH of your buffers can significantly influence non-specific interactions.
-
Salt Concentration: Low salt concentrations can promote electrostatic interactions between the cationic this compound and negatively charged cellular components. Conversely, excessively high salt concentrations can disrupt specific binding.
-
Recommendation: Titrate the NaCl concentration in your staining and wash buffers. Start with a physiological concentration (e.g., 150 mM NaCl) and test a range from 50 mM to 300 mM to find the optimal balance between specific signal and background.
-
-
pH: The pH can affect the charge of both this compound and cellular molecules.
-
Recommendation: Ensure your buffers are maintained at a stable physiological pH, typically between 7.2 and 7.6.[1]
-
-
-
Inadequate Blocking: Failure to block non-specific binding sites can lead to high background.
-
Recommendation: Before adding the this compound probe, incubate your fixed and permeabilized cells with a blocking solution. Common blocking agents include:
-
5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Normal serum (e.g., goat or donkey serum) from the same species as your secondary antibody (if applicable) can also be effective.
-
-
-
Insufficient Washing: Inadequate washing steps will not effectively remove unbound or weakly bound this compound.
-
Recommendation: Increase the number and duration of your wash steps after this compound incubation. Use a buffer containing a mild detergent, such as 0.1% Tween-20 in PBS, to help reduce non-specific interactions. Perform at least three washes of 5-10 minutes each.
-
-
Permeabilization Issues: Over-permeabilization can expose intracellular components that may non-specifically bind this compound.
-
Recommendation: Optimize your permeabilization step. If using Triton X-100, try reducing the concentration (e.g., from 0.5% to 0.1%) or the incubation time.
-
Issue 2: Smearing or Lack of a Clear Footprint in DNase I Footprinting Assays
Q2: My DNase I footprinting experiment with this compound is resulting in a smear or indistinct footprint, rather than a clear region of protection. What could be causing this?
A2: A lack of a clear footprint in a DNase I footprinting assay suggests issues with the binding of this compound to its specific DNA sequence or problems with the enzymatic digestion.
Potential Causes and Solutions:
-
Incorrect Buffer Composition: The binding of this compound is sensitive to the ionic environment.
-
Recommendation: Ensure your binding buffer has the appropriate concentration of monovalent and divalent cations. A typical starting point is a buffer containing 50-100 mM KCl and 1-5 mM MgCl2.[2] The absence of sufficient salt can lead to non-specific electrostatic interactions along the DNA, while excessive salt can weaken the specific binding required for a clear footprint.
-
-
Inappropriate this compound Concentration: Using a concentration of this compound that is too high can lead to binding at weaker, non-consensus sites, obscuring the specific footprint.
-
Recommendation: Perform a titration of this compound concentrations to determine the optimal range for binding to your specific DNA sequence. This will help in identifying the concentration that provides clear protection at the high-affinity site without significant binding to lower-affinity sites.
-
-
Non-Specific DNA Competitors: The absence of a non-specific competitor DNA can result in this compound binding to any available DNA, leading to a general inhibition of DNase I activity rather than a specific footprint.
Issue 3: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
Q3: I am observing significant non-specific binding of this compound to my sensor chip in an SPR experiment, even in the reference flow cell. How can I minimize this?
A3: Non-specific binding (NSB) in SPR can be a major hurdle to obtaining high-quality kinetic data. For a small molecule like this compound, NSB can arise from electrostatic or hydrophobic interactions with the sensor surface or the immobilized ligand.
Potential Causes and Solutions:
-
Suboptimal Running Buffer: The composition of the running buffer is critical for minimizing NSB.
-
Increase Salt Concentration: To reduce electrostatic interactions, increase the salt concentration of your running buffer. A concentration of 150 mM to 300 mM NaCl is often effective.
-
Add Surfactants: To minimize hydrophobic interactions, include a non-ionic surfactant like Tween 20 (P20) at a concentration of 0.005% to 0.05% in your running buffer.
-
Adjust pH: The pH of the running buffer can influence the charge of both this compound and the sensor surface. It is recommended to use a buffer with a pH that is close to the isoelectric point of your analyte if known, or a standard physiological pH of 7.4.
-
-
Surface Chemistry: The type of sensor chip and the immobilization density of the ligand can impact NSB.
-
Recommendation: If using a CM5 chip, ensure proper surface activation and deactivation to minimize residual reactive groups. Consider using a sensor chip with a lower charge, such as a dextran-based chip with a lower degree of carboxymethylation.
-
-
Use of Blocking Agents: Including a blocking agent in the running buffer can help to reduce non-specific interactions.
-
Recommendation: The addition of 0.1 to 1 mg/mL of Bovine Serum Albumin (BSA) to the running buffer can be effective in reducing non-specific binding of small molecules.
-
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of this compound's specific and non-specific binding to DNA?
A4: this compound is a minor groove binding agent that exhibits a strong preference for AT-rich sequences of DNA.
-
Specific Binding: The specific binding of this compound is driven by a combination of forces. The molecule's crescent shape complements the curvature of the DNA minor groove in AT-rich regions. Hydrogen bonds form between the amide nitrogens of this compound and the N3 of adenine and O2 of thymine bases on opposite strands of the DNA.[5] Van der Waals interactions and electrostatic interactions between the positively charged ends of this compound and the negatively charged phosphate backbone of DNA further stabilize this specific binding.
-
Non-Specific Binding: Non-specific binding is thought to be primarily mediated by weaker electrostatic interactions between the cationic this compound molecule and the anionic DNA phosphate backbone, without the precise hydrogen bonding and shape complementarity seen in the minor groove of AT-rich regions.[6] This type of binding is generally of much lower affinity.
Q5: How does the presence of GC base pairs affect this compound binding?
A5: The presence of GC base pairs significantly disfavors this compound binding in the minor groove. The exocyclic amino group of guanine at the N2 position protrudes into the minor groove, creating steric hindrance that prevents the deep penetration of this compound required for high-affinity binding.[7]
Q6: Can this compound exhibit off-target effects in cellular assays?
A6: Yes, this compound can exhibit off-target effects in cellular assays. While its primary target is DNA, its cationic nature and ability to interact with other biomolecules can lead to unintended consequences. These off-target effects can include interactions with RNA or proteins, leading to cellular responses that are not directly related to its DNA binding activity. It is crucial to include appropriate controls in your experiments to distinguish between specific DNA-binding effects and potential off-target effects.
Data Presentation
Table 1: Comparison of this compound Binding Affinities for Specific and Non-Specific DNA Sequences
| DNA Sequence Type | DNA Sequence Example | Binding Affinity (Kd) | Experimental Method | Reference |
| Specific Binding | ||||
| AT-rich (AATT) | 5'-CGCGAATTCGCG-3' | ~10-9 M | Calorimetry | [7] |
| AT-rich (alternating) | poly[d(AT)]•poly[d(AT)] | ~10-9 M | Calorimetry | [7] |
| AT-rich (in competition) | SELEX 1 and SELEX 2 | 20 - 30 nM | SPR | [6] |
| Non-Specific/Weak Binding | ||||
| GC-rich | poly[d(GC)]•poly[d(GC)] | ~10-5 M | Calorimetry | [7] |
| General Non-Specific | (weaker interactions) | ~100 times weaker than specific binding | SPR | [6] |
Experimental Protocols
Protocol 1: DNase I Footprinting to Assess this compound Binding
This protocol is adapted from established methodologies for DNase I footprinting.[2][7][8]
1. Probe Preparation: a. Prepare a DNA fragment (150-300 bp) containing the putative this compound binding site. b. Label one end of the DNA fragment with 32P using T4 polynucleotide kinase or by filling in a 5' overhang with Klenow fragment and a-32P-dNTPs. c. Purify the labeled probe using gel electrophoresis or a suitable purification kit.
2. Binding Reaction: a. In a microcentrifuge tube, combine the following on ice:
- Binding Buffer (Final concentrations: 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
- 32P-labeled DNA probe (~10,000 cpm)
- Non-specific competitor DNA (e.g., 1 µg poly(dG-dC))
- This compound (titrate concentrations, e.g., 0.1 nM to 1 µM)
- Nuclease-free water to a final volume of 50 µL. b. Include a control reaction with no this compound. c. Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.
3. DNase I Digestion: a. Prepare a fresh dilution of DNase I in a buffer containing 10 mM CaCl2. The optimal concentration of DNase I needs to be determined empirically to achieve on average one cut per DNA molecule. b. Add the diluted DNase I to each binding reaction and incubate at room temperature for 1-2 minutes. c. Stop the reaction by adding an equal volume of stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL yeast tRNA).
4. Analysis: a. Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation. b. Resuspend the DNA pellets in formamide loading buffer. c. Denature the samples by heating at 90°C for 5 minutes and then place on ice. d. Separate the DNA fragments on a denaturing polyacrylamide sequencing gel. e. Dry the gel and expose it to a phosphor screen or X-ray film. f. The region where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the no-Netropsin control.
Protocol 2: Surface Plasmon Resonance (SPR) for Measuring this compound-DNA Kinetics
This protocol provides a general framework for an SPR experiment to study this compound-DNA interactions.[6]
1. Sensor Chip Preparation: a. Use a sensor chip suitable for DNA immobilization (e.g., a streptavidin-coated chip for biotinylated DNA). b. Prepare a solution of biotinylated DNA containing the target sequence in HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant). c. Immobilize the DNA onto the sensor chip surface to a level that will give an adequate signal upon this compound binding (e.g., 100-200 RU). d. Use one flow cell as a reference surface (either unmodified or with an immobilized control DNA sequence).
2. Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ with 150 mM NaCl). The concentration range should span at least 10-fold below and above the expected Kd. b. Include a buffer-only injection (zero concentration) for double referencing. c. Inject the this compound solutions over the DNA and reference surfaces at a constant flow rate (e.g., 30 µL/min). d. Monitor the association and dissociation phases. e. After each injection, regenerate the sensor surface if necessary using a short pulse of a high salt solution (e.g., 2 M NaCl) or a brief change in pH, ensuring the immobilized DNA remains stable.
3. Data Analysis: a. Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data (double referencing). b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
Caption: Workflow for DNase I Footprinting with this compound.
References
- 1. Examining the Effects of this compound on the Curvature of DNA A-Tracts Using Electrophoresis [mdpi.com]
- 2. Salt effects on ligand-DNA binding. Minor groove binding antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surface.syr.edu [surface.syr.edu]
- 5. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Guide to Validating Netropsin's DNA Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key experimental techniques used to validate the binding of Netropsin to its specific DNA target sites. This compound, a well-characterized minor groove binder with a preference for AT-rich sequences, serves as a model compound for understanding the validation of DNA-ligand interactions. This document details the experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound-DNA Interaction
This compound is a polyamide that binds to the minor groove of double-stranded DNA, primarily at sequences of four or more consecutive A-T base pairs. This interaction is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The validation of these binding sites is crucial for the development of DNA-targeted therapeutics and for understanding the molecular basis of gene regulation.
Comparison of Validation Techniques
The following sections detail the principles, protocols, and data outputs of the most common methods for validating this compound-DNA binding: DNase I Footprinting, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Affinity Cleavage.
DNase I Footprinting
DNase I footprinting is a powerful technique to identify the specific DNA sequence where a ligand like this compound binds. The principle lies in the ability of the bound ligand to protect the DNA from enzymatic cleavage by DNase I.
Experimental Workflow
The overall workflow for DNase I footprinting involves radiolabeling a DNA fragment, allowing this compound to bind, subjecting the complex to limited DNase I digestion, and analyzing the resulting fragments on a sequencing gel.
Caption: Workflow for DNase I Footprinting.
Detailed Experimental Protocol
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one 3'-end with 32P.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction mixture for a short period to ensure, on average, only one cut per DNA molecule.
-
Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified, typically by ethanol precipitation.
-
Gel Electrophoresis: The purified DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments.
-
Data Analysis: The "footprint," a region of the gel with no bands corresponding to the this compound binding site, is identified. The concentration of this compound required to achieve a 50% reduction in cleavage at a specific site can be used to estimate the binding affinity.[1][2]
Data Presentation
| Parameter | Description | Typical Value for this compound |
| Binding Site | The specific DNA sequence protected from DNase I cleavage. | AT-rich regions, typically 4-5 bp in length. |
| Binding Affinity (Ka) | The association constant, determined from the concentration of this compound required to protect the binding site. | Can be determined quantitatively from footprinting data.[2] |
Advantages and Limitations
| Advantages | Limitations |
| Provides precise location of the binding site at the sequence level. | Primarily provides qualitative or semi-quantitative binding information. |
| Can be used to determine the relative binding affinities of multiple sites on the same DNA fragment.[1] | Can be labor-intensive and requires the use of radioisotopes. |
| Can be adapted for high-throughput screening. | The enzyme (DNase I) has its own sequence preferences, which can complicate data interpretation. |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It is a powerful tool for determining the kinetics and affinity of ligand-DNA binding.
Experimental Workflow
In a typical SPR experiment for this compound-DNA interaction, a DNA oligonucleotide containing the putative binding site is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface.
References
Alternatives to Netropsin for AT-Rich DNA Binding: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to target adenine-thymine (AT)-rich regions of DNA, Netropsin has long been a foundational tool. However, a range of alternative molecules offer distinct advantages in terms of binding affinity, specificity, and experimental utility. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for specific research applications.
Executive Summary
This guide evaluates four key alternatives to this compound for binding to the minor groove of AT-rich DNA: Distamycin A, Hoechst 33258, 4',6-diamidino-2-phenylindole (DAPI), and Berenil. These molecules share a preference for AT sequences but exhibit differences in their binding affinity, sequence specificity, and suitability for various biochemical and cellular assays. The selection of an appropriate analog depends critically on the specific experimental context, including the desired binding strength, the sequence landscape of the target DNA, and the detection methodology.
Performance Comparison
The binding affinities of this compound and its alternatives are influenced by the specific AT-rich sequence and the experimental conditions. The following table summarizes representative binding association constants (Ka) and dissociation constants (Kd) from various studies. It is crucial to note that direct comparisons should be made with caution, as experimental conditions such as buffer composition, salt concentration, and temperature can significantly impact these values.
| Compound | DNA Target | Ka (M⁻¹) | Kd (M) | Experimental Conditions | Reference |
| This compound | Calf Thymus DNA | 2.9 x 10⁵ | - | Thermal melting, CD, sedimentation | [1][2] |
| d(GGTATACC)₂ | 1.0 x 10⁵ | - | Quantitative DNase I footprinting | [3] | |
| Distamycin A | Calf Thymus DNA | 1.16 x 10⁶ | - | Thermal melting, CD, sedimentation | [1][2] |
| d(GGTATACC)₂ | 2.0 x 10⁵ | - | Quantitative DNase I footprinting | [3] | |
| Hoechst 33258 | AATT sequence | - | ~1-10 x 10⁻⁹ | Fluorescence spectroscopy | [4][5] |
| DAPI | AATT sequence | 5.5 x 10⁸ | - | Fluorescence spectroscopy | [4][5] |
| Berenil | AT-rich regions | - | - | ITC, various spectroscopic methods | [6][7] |
In-Depth Analysis of Alternatives
Distamycin A
Distamycin A, structurally similar to this compound, is a well-characterized minor groove binder with a strong preference for AT-rich sequences. It generally exhibits a higher binding affinity for DNA compared to this compound.[2] The increased number of pyrrole rings in Distamycin A allows it to recognize longer AT-tracts.
Hoechst 33258
Hoechst 33258 is a bis-benzimidazole dye that binds to the minor groove of AT-rich DNA. A key feature of Hoechst 33258 is its significant fluorescence enhancement upon binding to DNA, making it a valuable tool for fluorescence microscopy and flow cytometry.[8] It exhibits high affinity for AATT sequences.[4][5]
4',6-diamidino-2-phenylindole (DAPI)
DAPI is another widely used fluorescent dye that binds strongly to AT-rich regions in the minor groove of DNA.[8] Similar to Hoechst 33258, its fluorescence increases significantly upon binding, enabling its use in a variety of fluorescence-based applications. DAPI and Hoechst 33258 have comparable affinities for AATT sites.[4][5]
Berenil
Berenil (diminazene aceturate) is an aromatic diamidine that also demonstrates a preference for AT-rich DNA sequences. While it is a known minor groove binder, some studies suggest it can also exhibit intercalative binding properties depending on the DNA sequence.[6] Berenil's binding can induce significant changes in DNA conformation.[7]
Signaling Pathways and Experimental Workflows
To visualize the interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Binding of this compound and its alternatives to the DNA minor groove.
Caption: A generalized workflow for the comparative analysis of DNA binding agents.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the DNA substrate (e.g., 10-50 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a concentrated solution of the ligand (e.g., 100-500 µM) in the same buffer. Degas both solutions to prevent bubble formation.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections of the ligand into the DNA solution, typically 2-10 µL per injection, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.
-
Fluorescence Spectroscopy
This technique is particularly useful for fluorescent ligands like Hoechst 33258 and DAPI, or through competition assays with a fluorescent probe.
Methodology:
-
Direct Titration (for fluorescent ligands):
-
Prepare a solution of the ligand at a fixed concentration in a suitable buffer.
-
Record the initial fluorescence spectrum.
-
Incrementally add aliquots of a concentrated DNA solution.
-
Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
-
Competition Assay (for non-fluorescent ligands):
-
Prepare a solution containing DNA and a fluorescent probe (e.g., DAPI) that binds to the same site.
-
Record the initial fluorescence.
-
Titrate with the non-fluorescent ligand. The displacement of the fluorescent probe will result in a change in fluorescence.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA or competitor concentration.
-
Fit the data to a binding equation (e.g., the Hill equation or a one-site binding model) to determine the binding constant.
-
DNase I Footprinting
This method identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage by DNase I.
Methodology:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., a restriction fragment or PCR product) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the ligand in a binding buffer. Include a control reaction with no ligand.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion. The amount of DNase I and incubation time should be optimized to generate a ladder of fragments covering the entire length of the probe in the control lane.
-
-
Analysis:
-
Stop the reaction and purify the DNA fragments.
-
Separate the fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography or fluorescence imaging. The region where the ligand is bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of fragments compared to the control lane.
-
References
- 1. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of equilibrium binding affinity of distamycin and this compound to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base-sequence specificity of Hoechst 33258 and DAPI binding to five (A/T)4 DNA sites with kinetic evidence for more than one high-affinity Hoechst 33258-AATT complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous DNA binding modes of berenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the effects of berenil, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
A Comparative Guide to Cross-Validating Netropsin-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Netropsin, a well-characterized minor groove binding agent, serves as a crucial model for understanding DNA recognition by small molecules. Validating its binding characteristics through multiple biophysical and biochemical techniques is essential for ensuring data accuracy and robustness in drug discovery and molecular biology research. This guide provides a comparative overview of four commonly employed techniques for studying this compound-DNA interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), DNase I Footprinting, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Comparison
The following table summarizes typical quantitative data obtained for the interaction of this compound with its preferred A/T-rich DNA binding sites using the four techniques. It is important to note that the exact values can vary depending on the specific DNA sequence, buffer conditions, and experimental setup.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | DNase I Footprinting | Nuclear Magnetic Resonance (NMR) |
| Binding Affinity (Kd) | 10-7 to 10-9 M[1][2] | 20 - 30 nM[3] | Site-dependent, in the nanomolar to micromolar range[4][5][6] | Qualitative assessment of affinity through titration |
| Thermodynamics | Direct measurement of ΔH and calculation of ΔS[1][2][7] | Can derive thermodynamic parameters from temperature-dependent kinetic studies | Can derive thermodynamic parameters from temperature-dependent footprinting[6] | Indirect information from temperature-dependent studies |
| Stoichiometry (n) | Directly determined[1][2] | Can be inferred from binding models | Inferred from the size of the protected region | Determined by titrating ligand and monitoring spectral changes |
| Kinetics (kon, koff) | Not directly measured | Directly measured[3] | Not directly measured | Can be inferred from line broadening and exchange rates |
| Structural Information | None | None | Identifies binding site location and size[4][5][8] | Provides detailed atomic-level structural information of the complex[9][10][11][12][13][14] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate interpretation of results.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][15][16][17]
Methodology:
-
Sample Preparation: Prepare a solution of the DNA oligonucleotide and a separate solution of this compound in the same dialysis buffer to minimize heat of dilution effects. Typical concentrations are in the micromolar range for the macromolecule in the cell and 10-20 fold higher for the ligand in the syringe.[2]
-
Instrumentation: Use a high-sensitivity isothermal titration calorimeter. The sample cell contains the DNA solution, and the injection syringe is filled with the this compound solution.
-
Titration: A series of small aliquots of the this compound solution are injected into the DNA solution at regular intervals.[1] The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[18][19][20]
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is functionalized with streptavidin. A biotinylated DNA oligonucleotide is then immobilized on the sensor chip surface.[3]
-
Instrumentation: The experiment is performed using an SPR instrument (e.g., Biacore).[3] A continuous flow of running buffer is maintained over the sensor surface.
-
Binding Analysis: Solutions of this compound at various concentrations are injected over the immobilized DNA surface. The association (kon) and dissociation (koff) rates are monitored in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: The binding kinetics are analyzed to determine the association and dissociation rate constants. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon. For steady-state analysis, the RU at equilibrium is plotted against the this compound concentration.
DNase I Footprinting
DNase I footprinting is a method used to identify the specific DNA sequence where a ligand binds.[21][22][23][24]
Methodology:
-
DNA Preparation: A DNA fragment of interest is radioactively or fluorescently labeled at one end.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures. DNase I will cleave the DNA backbone at sites not protected by the bound this compound. A control reaction without this compound is also performed.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Data Analysis: The gel is visualized by autoradiography or fluorescence imaging. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. Quantitative analysis of the band intensities can be used to estimate binding constants.[4][5][6][8][25][26][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution.[13][28]
Methodology:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the DNA oligonucleotide and this compound. Isotope labeling (e.g., 13C, 15N) of the DNA or the ligand can be beneficial for more complex experiments.[9][10][11]
-
Instrumentation: The experiment is performed using a high-field NMR spectrometer.
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., 1H-1H NOESY, HSQC) are performed on the free DNA and on the this compound-DNA complex at various molar ratios.
-
Data Analysis: Chemical shift perturbations of DNA and this compound signals upon complex formation are monitored to identify the binding site and conformational changes.[9][10] Intermolecular Nuclear Overhauser Effects (NOEs) are used to determine the precise atomic-level contacts between this compound and the DNA minor groove, allowing for the determination of the three-dimensional structure of the complex.
Visualizing the Workflow and Comparison
To better understand the experimental process and the relative merits of each technique, the following diagrams are provided.
Caption: General experimental workflow for studying this compound-DNA binding.
Caption: Comparison of information obtained from different techniques.
References
- 1. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Thermodynamic data from drug-DNA footprinting experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. Optical microscopy and multinuclear NMR investigation of the liquid crystalline this compound–DNA complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. DNase I footprinting [gene.mie-u.ac.jp]
- 22. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 23. med.upenn.edu [med.upenn.edu]
- 24. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. digital.library.unt.edu [digital.library.unt.edu]
A Comparative Analysis of Netropsin and DAPI Staining: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparative analysis of two widely used DNA minor groove binders: Netropsin and DAPI (4',6-diamidino-2-phenylindole). While both molecules exhibit a strong preference for AT-rich regions of DNA, their distinct physicochemical properties lead to different applications in the laboratory.
This guide will delve into a head-to-head comparison of their performance, supported by experimental data, and provide detailed protocols for their use.
At a Glance: this compound vs. DAPI
| Feature | This compound | DAPI |
| Primary Application | Antibiotic, antiviral, DNA structure studies, transcription factor inhibition[1][2] | Fluorescent DNA stain for microscopy and flow cytometry[3][4] |
| Binding Affinity (Ka) | ~1.7-2.9 x 108 M-1[5][6] | ~108 M-1 (similar to this compound)[5][6][7] |
| Binding Specificity | AT-rich regions of the DNA minor groove[8] | AT-rich regions of the DNA minor groove[3][4] |
| Fluorescence | No significant fluorescence | Strong blue fluorescence upon DNA binding[4] |
| Excitation Max (DNA-bound) | Not applicable (absorbs in UV) | ~358 nm[4] |
| Emission Max (DNA-bound) | Not applicable | ~461 nm[4] |
| Cell Permeability | Permeable | Permeable to both live and fixed cells (higher concentration needed for live cells)[4] |
| Cytotoxicity | Generally considered more cytotoxic | Less cytotoxic than this compound at typical staining concentrations[1][9] |
| Photostability | High (in the context of its applications) | Sufficient for most fluorescence microscopy applications, but can photobleach with intense or prolonged exposure |
Mechanism of Action: Minor Groove Binding
Both this compound and DAPI are classified as minor groove binders. They fit snugly into the minor groove of the DNA double helix, with a strong preference for sequences rich in adenine (A) and thymine (T) base pairs. This binding is non-intercalative, meaning they do not insert themselves between the DNA base pairs. The binding is primarily driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone.[10][11]
dot
Caption: DNA binding mechanisms of this compound and DAPI.
Performance Comparison
Binding Affinity and Specificity
Experimental data from isothermal titration calorimetry (ITC), differential scanning calorimetry (DSC), and surface plasmon resonance (SPR) have shown that both this compound and DAPI exhibit very high and comparable binding affinities for their target AT-rich DNA sequences, with association constants (Ka) in the range of 108 M-1.[5][6] This strong binding ensures their effectiveness in their respective applications at low concentrations. Both molecules demonstrate a clear preference for AT-rich regions, typically requiring a sequence of at least four consecutive A or T bases for optimal binding.[8]
Fluorescence Properties
The most significant difference between this compound and DAPI lies in their fluorescence properties. DAPI is a classic fluorophore; upon binding to the minor groove of DNA, its fluorescence quantum yield increases approximately 20-fold, emitting a bright blue light when excited by ultraviolet (UV) light. This property makes DAPI an exceptional tool for visualizing cell nuclei and chromosomes.
This compound, on the other hand, is not fluorescent. It absorbs UV light, with major peaks at approximately 245 nm and 294 nm, but does not emit light in the visible spectrum.[5][6] This lack of fluorescence makes it unsuitable for direct visualization in fluorescence microscopy but allows for its use in applications where fluorescence would be a confounding factor, such as in certain biophysical studies or as a competitor in binding assays.
Cytotoxicity and Photostability
In terms of cytotoxicity, this compound is generally considered to be more toxic to cells than DAPI, which is consistent with its classification as an antibiotic.[1][9] DAPI, when used at the recommended concentrations for staining, exhibits low cytotoxicity, making it suitable for use with live cells, although higher concentrations may be required compared to fixed cells.[4]
Direct comparative data on the photostability of this compound and DAPI is limited. However, DAPI's widespread and routine use in fluorescence microscopy, which involves intense light exposure, suggests a reasonable level of photostability for typical imaging experiments. As this compound is not used as a fluorescent probe, its photostability is less of a concern for its primary applications.
Experimental Protocols
DAPI Staining for Fluorescence Microscopy (Fixed Cells)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash briefly with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 1 µg/mL. Incubate the cells with the DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
dot
Caption: Experimental workflow for DAPI staining of fixed cells.
This compound Application as a Counterstain/Competitor
While not a fluorescent stain itself, this compound can be used in fluorescence-based experiments as a competitor to displace or prevent the binding of other fluorescent DNA probes, or to study its effect on chromatin structure.
Materials:
-
This compound dihydrochloride stock solution (e.g., 1 mg/mL in water)
-
Appropriate buffer for the experiment (e.g., PBS or Tris-based buffers)
-
Fluorescent DNA stain (e.g., DAPI, Hoechst, or a fluorescently labeled protein)
-
Cells or purified DNA
Procedure (Example: Competition Assay):
-
Prepare Samples: Prepare your cells (fixed and permeabilized as for DAPI staining) or purified DNA in the appropriate buffer.
-
This compound Incubation: Incubate the samples with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for DNA binding.
-
Fluorescent Probe Addition: Add the fluorescent DNA stain at a constant concentration to all samples (including a control without this compound). Incubate for the recommended time for that specific stain.
-
Washing: Wash the samples to remove unbound this compound and fluorescent probe.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in the presence of this compound indicates competition for the same binding sites.
Conclusion
This compound, with its antibiotic properties and lack of fluorescence, serves a different but equally important role. It is an invaluable tool for studying DNA structure, probing DNA-protein interactions, and as a specific inhibitor of transcription factor binding. The choice between this compound and DAPI will ultimately depend on the specific experimental question being addressed. For visualization, DAPI is the clear choice, while for functional studies involving the modulation of DNA binding events, this compound is the more appropriate reagent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of counterstaining with DNA binding drugs on fluorescent banding patterns of human and mammalian chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cellular viability by automated microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Mechanisms of distamycin A/DAPI chromosome staining. I. Competition binding effects of nonintercalative DNA groove-binding agents in situ and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Topoisomerase Inhibition: Netropsin and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Netropsin's DNA topoisomerase inhibitory activity against other well-established inhibitors. We will delve into their mechanisms of action, present quantitative data from experimental studies, and provide detailed protocols for key assays used in their evaluation.
Introduction to DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA structure during critical cellular processes like replication, transcription, and chromosome segregation. By creating transient breaks in the DNA backbone, they allow the strands to pass through each other, thus relaxing supercoils and untangling DNA. The inhibition of these enzymes is a cornerstone of chemotherapy for cancer and has applications in antimicrobial therapies.
Topoisomerase inhibitors can be broadly categorized into two main classes:
-
Topoisomerase Poisons: These agents, such as Camptothecin and Etoposide, stabilize the transient covalent complex formed between the topoisomerase and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death.
-
Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex. They can act by preventing the binding of the enzyme to DNA or by inhibiting the ATP hydrolysis required by type II topoisomerases. DNA minor groove binders like this compound, Distamycin A, and Hoechst 33258 primarily fall into this category, where their binding to the DNA minor groove can allosterically inhibit the action of topoisomerases.
Comparative Analysis of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected topoisomerase inhibitors. It is important to note that these values are highly dependent on the specific experimental conditions, such as the source of the enzyme, the DNA substrate, and the assay methodology. Therefore, direct comparisons should be made with caution when data is sourced from different studies.
| Inhibitor | Target Topoisomerase | IC50 (µM) | Experimental Context/Source |
| This compound | Topoisomerase I | >10 (low efficiency) | Induces limited, specific single-strand breaks; less efficient than Hoechst 33342/33258 and Distamycin A in trapping cleavable complexes.[1] |
| Topoisomerase II | Inhibitory | Inhibits the catalytic activity of isolated topoisomerase II. Dimeric analogs of this compound show enhanced inhibitory activity.[2] | |
| Distamycin A | Topoisomerase I | ~2.7 | Inhibition of relaxation of supercoiled DNA by purified L1210 topoisomerase I.[3] |
| Topoisomerase II | Inhibitory | Inhibits the induction of topoisomerase II mediated DNA damage by VM-26 and m-AMSA in L1210 cell nuclei.[3] | |
| Hoechst 33258 | Topoisomerase I | ~2.8 | Inhibition of relaxation of supercoiled DNA by purified L1210 topoisomerase I.[4] |
| Topoisomerase II | Inhibitory | Inhibits the induction of topoisomerase II mediated DNA damage by VM-26 and m-AMSA in L1210 cell nuclei.[4] | |
| Camptothecin | Topoisomerase I | 0.01 (10 nM) | Cytotoxicity towards human colon carcinoma HT-29 cells. |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | 0.0088 (8.8 nM) | Cytotoxicity towards human colon carcinoma HT-29 cells.[5] |
| Etoposide (VP-16) | Topoisomerase II | 0.3 - 80 | Cytotoxicity towards SK-N-SH and SK-N-AS human neuroblastoma cells, respectively, at 48-96 hours.[6] |
| 78.4 | Inhibition of purified human topoisomerase II. | ||
| Doxorubicin | Topoisomerase II | 2.67 | Inhibition of purified human topoisomerase II.[7] |
Mechanisms of Action: A Visual Representation
The following diagrams illustrate the general mechanism of topoisomerase inhibition by minor groove binders and a typical experimental workflow for evaluating topoisomerase inhibitors.
Caption: Inhibition of DNA topoisomerase by minor groove binders like this compound.
Caption: A generalized workflow for screening and evaluating topoisomerase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of topoisomerase inhibitors. Below are outlines for three key in vitro assays.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Materials:
-
Purified human or calf thymus Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (0.8-1.5%) in TBE or TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
-
-
Procedure:
-
Prepare reaction mixtures on ice. To each tube, add assay buffer, supercoiled DNA (final concentration ~10-20 µg/ml), and the test inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of Topoisomerase I to each tube (except the no-enzyme control). The amount of enzyme should be sufficient to fully relax the DNA in the no-inhibitor control within the incubation period.
-
Incubate the reactions at 37°C for a set time (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA migrates faster than the relaxed DNA.
-
Quantify the band intensities to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
-
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibition of topoisomerase II's ability to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA).
-
Materials:
-
Purified human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Test inhibitor
-
Stop Solution/Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel electrophoresis and imaging equipment
-
-
Procedure:
-
Set up reaction tubes on ice, containing assay buffer, kDNA, and the test inhibitor at various concentrations.
-
Start the reaction by adding Topoisomerase II.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Perform electrophoresis.
-
Stain and visualize the gel.
-
Quantify the amount of decatenated DNA to determine the level of inhibition and the IC50 value.
-
DNA Cleavage Assay
This assay is used to identify topoisomerase poisons that stabilize the covalent enzyme-DNA cleavage complex.
-
Materials:
-
Purified Topoisomerase I or II
-
Radiolabeled (e.g., 32P) DNA substrate (linear or plasmid)
-
Assay Buffer (specific for Topo I or II)
-
Test inhibitor
-
SDS solution
-
Proteinase K
-
Denaturing polyacrylamide gel
-
Autoradiography equipment
-
-
Procedure:
-
Incubate the radiolabeled DNA substrate with the topoisomerase enzyme in the presence of varying concentrations of the test inhibitor.
-
After incubation (e.g., 30 minutes at 37°C), add SDS to trap the covalent complexes.
-
Treat with proteinase K to digest the protein component, leaving the DNA with a covalent adduct at the cleavage site.
-
Denature the DNA and separate the fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleaved DNA fragments by autoradiography. An increase in the amount of cleaved DNA indicates the stabilization of the cleavage complex by the inhibitor.
-
Conclusion
This compound, along with other DNA minor groove binders, represents a distinct class of topoisomerase inhibitors that function differently from classical topoisomerase poisons like camptothecin and etoposide. While generally less potent in inducing DNA cleavage, their ability to interfere with topoisomerase activity through an allosteric mechanism by binding to DNA provides a valuable alternative strategy in drug development. The choice of inhibitor and the interpretation of its efficacy rely heavily on standardized and well-defined experimental protocols. This guide provides a foundational comparison and the necessary methodological details to aid researchers in the continued exploration and development of novel topoisomerase-targeted therapies.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound and bis-netropsin analogs as inhibitors of the catalytic activity of mammalian DNA topoisomerase II and topoisomerase cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA minor groove-binding ligands: a different class of mammalian DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of analogs of the DNA minor groove binder Hoechst 33258 on topoisomerase II and I mediated activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Netropsin and Lexitropsin: DNA Binding and Biological Activity
In the realm of DNA minor groove binders, Netropsin and its synthetic analogs, Lexitropsins, represent a foundational class of molecules crucial for the development of sequence-specific DNA-targeting agents. This guide provides a quantitative comparison of their DNA binding properties and biological activities, supported by experimental data and detailed protocols for key analytical techniques. This information is intended for researchers, scientists, and drug development professionals working on DNA-targeted therapies and diagnostics.
Introduction: From Natural Product to Rational Design
This compound, a natural product isolated from Streptomyces netropsis, is a polyamide that exhibits a strong preference for binding to the minor groove of AT-rich sequences in B-DNA.[1][2] This binding is driven by a combination of hydrogen bonding, van der Waals interactions, and electrostatic forces.[1] The specificity of this compound for AT tracts has made it a valuable tool in molecular biology and a scaffold for the design of new DNA-binding ligands.
Lexitropsins are a class of synthetic analogs of this compound, developed to systematically alter and expand the DNA sequence recognition capabilities beyond simple AT tracts.[3] The primary structural modification in many Lexitropsins is the substitution of one or more of the N-methylpyrrole rings of this compound with N-methylimidazole.[4][5] This seemingly subtle change has a profound impact on sequence specificity, enabling the recognition of GC base pairs and opening the door to designing molecules that can target a wider range of DNA sequences.[4][6]
Quantitative Comparison of DNA Binding and Biological Activity
The following tables summarize the key quantitative differences between this compound and a representative imidazole-containing Lexitropsin. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available in the literature. Therefore, the presented data is a synthesis from multiple sources and should be interpreted with consideration of the specific experimental contexts.
Table 1: DNA Binding Affinity and Thermal Stabilization
| Parameter | This compound | Imidazole-containing Lexitropsin | Key Observations |
| Binding Affinity (Kd) | High affinity for AT-rich sequences (nM to µM range) | Generally lower affinity for pure AT sequences compared to this compound. Increased affinity for sequences containing GC base pairs. | The pyrrole-to-imidazole substitution reduces affinity for AT tracts but confers the ability to recognize GC pairs.[6] |
| Sequence Specificity | Strong preference for sequences of 4-5 consecutive AT base pairs.[7][8] | Altered sequence specificity, with recognition of GC base pairs. The specific sequence preference depends on the number and position of imidazole rings.[4][5] | Lexitropsins can be designed to target specific DNA sequences by arranging pyrrole and imidazole units in a predictable manner.[3] |
| Change in DNA Melting Temperature (ΔTm) | Significant stabilization of AT-rich DNA, leading to an increase in Tm. | Stabilization effect is dependent on the DNA sequence. May show less stabilization of pure AT tracts but increased stabilization of GC-containing sequences compared to this compound. | The ΔTm is a good indicator of the overall binding affinity and the stabilizing effect of the ligand on the DNA duplex. |
Table 2: Biological Activity
| Parameter | This compound | Imidazole-containing Lexitropsin | Key Observations |
| Anticancer Activity (IC50) | 65 µM (against teniposide-induced crosslinks in mouse fibrosarcoma cells)[9] | Varies depending on the specific Lexitropsin and cancer cell line. Generally designed to have improved or targeted anticancer activity.[3] | Lexitropsins are being explored as anticancer agents due to their potential to target specific genes involved in cancer progression.[3] |
| Antimicrobial Activity (MIC) | 5 µg/ml (S. aureus), 10 µg/ml (S. typhosa), 10 µg/ml (K. pneumoniae), 5 µg/ml (A. aerogenes)[9] | Varies depending on the Lexitropsin and the microbial species. | The modification of the chemical structure in Lexitropsins can lead to altered antimicrobial spectrum and potency. |
Experimental Protocols
The following are detailed methodologies for two key experiments used to characterize and compare this compound and Lexitropsin.
DNase I Footprinting
DNase I footprinting is a powerful technique to determine the specific DNA sequence where a small molecule like this compound or a Lexitropsin binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.
Protocol:
-
DNA Probe Preparation:
-
A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
The labeled DNA is purified to ensure homogeneity.
-
-
Binding Reaction:
-
The end-labeled DNA probe is incubated with varying concentrations of the ligand (this compound or Lexitropsin) in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2).
-
The binding reaction is allowed to reach equilibrium, typically for 30 minutes to an hour at room temperature.
-
-
DNase I Digestion:
-
A carefully titrated amount of DNase I is added to the binding reaction. The amount of enzyme is chosen to produce, on average, one single-strand nick per DNA molecule.
-
The digestion is allowed to proceed for a short, controlled time (e.g., 1-2 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The digestion is stopped by adding a solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
-
The DNA fragments are denatured by heating.
-
-
Gel Electrophoresis and Analysis:
-
The digested DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is then visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
The binding site of the ligand appears as a "footprint," a region on the gel where there are no bands, corresponding to the DNA sequence protected from DNase I cleavage. The concentration dependence of the footprint can be used to estimate the binding affinity.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While DNA is chiral, this compound and Lexitropsins are typically achiral. However, upon binding to the chiral DNA, an induced CD (ICD) signal is observed for the ligand, which can be used to monitor the binding process and determine binding affinity.
Protocol:
-
Sample Preparation:
-
Solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and the ligand (this compound or Lexitropsin) are prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with a defined salt concentration).
-
The concentrations of both DNA and ligand are accurately determined spectrophotometrically.
-
-
CD Titration:
-
A fixed concentration of DNA is placed in a quartz cuvette in the CD spectrometer.
-
Small aliquots of the ligand solution are titrated into the DNA solution.
-
After each addition of the ligand, the solution is mixed thoroughly and allowed to equilibrate.
-
-
Data Acquisition:
-
The CD spectrum is recorded over a wavelength range that covers the absorption bands of both the DNA and the ligand (typically 220-400 nm).
-
The change in the CD signal (particularly the induced CD signal of the ligand) is monitored as a function of the ligand concentration.
-
-
Data Analysis:
-
The binding affinity (Kd) can be determined by fitting the change in the CD signal at a specific wavelength to a binding isotherm equation (e.g., the Scatchard equation or a non-linear regression model).
-
Changes in the DNA portion of the CD spectrum can also provide information about conformational changes in the DNA upon ligand binding.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Comparative DNA binding of this compound and an imidazole-containing Lexitropsin.
Caption: Generalized experimental workflow for the comparative analysis of this compound and Lexitropsin.
Conclusion
The transition from the natural product this compound to rationally designed Lexitropsins represents a significant advancement in the field of DNA-targeting small molecules. By incorporating imidazole units, Lexitropsins overcome the AT-sequence limitation of this compound, enabling the recognition of GC base pairs and allowing for the design of ligands with tailored sequence specificities. This guide has provided a quantitative overview of the differences in their DNA binding properties and biological activities, alongside detailed experimental protocols for their characterization. The continued development of novel Lexitropsins holds great promise for the creation of sophisticated molecular tools for research and targeted therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA recognition by lexitropsins, minor groove binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA interaction of the imidazole-containing lexitropsin ImPy: titration viscometric study in comparison to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation of DNA sequence specificity of DNA-oligopeptide binding ligands related to this compound: imidazole-containing lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding to DNA of selected lexitropsins and effects on prokaryotic topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. surface.syr.edu [surface.syr.edu]
- 9. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
